1-Benzenesulfonyl-3-methyl-piperazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-10-9-13(8-7-12-10)16(14,15)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXQHYPXYVJEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696503 | |
| Record name | 1-(Benzenesulfonyl)-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782443-87-2 | |
| Record name | 1-(Benzenesulfonyl)-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzenesulfonyl-3-methyl-piperazine: Synthesis, Characterization, and Medicinal Chemistry Applications
This guide provides a comprehensive technical overview of 1-Benzenesulfonyl-3-methyl-piperazine, a heterocyclic compound of significant interest in modern medicinal chemistry. While this specific molecule is not extensively documented in public literature, its structure combines two well-established pharmacophores: the benzenesulfonyl group and the 3-methylpiperazine scaffold. By leveraging extensive data on these related chemical classes, this document serves as an expert guide for researchers, scientists, and drug development professionals. We will explore its probable synthesis, mechanisms of action, analytical characterization, and potential as a building block for novel therapeutics, grounding our discussion in established chemical principles and field-proven insights.
The piperazine ring is a renowned "privileged scaffold" in drug discovery, forming the core of numerous approved drugs targeting a wide array of conditions, from parasitic infections to central nervous system disorders.[1][2] Its derivatives are particularly valued for their ability to modulate the monoamine pathway, influencing dopaminergic, noradrenergic, and serotoninergic systems.[3][4] The addition of a benzenesulfonyl moiety introduces a functional group known to confer a range of biological activities, including enzyme inhibition and antioxidant properties.[5] This guide synthesizes these foundational concepts to build a robust, scientifically-grounded profile of 1-Benzenesulfonyl-3-methyl-piperazine.
Chemical & Physical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The properties for 1-Benzenesulfonyl-3-methyl-piperazine are predicted based on its constituent functional groups.
| Property | Predicted Value / Description |
| IUPAC Name | 1-(Benzenesulfonyl)-3-methylpiperazine |
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid or powder. |
| Solubility | Likely soluble in organic solvents such as dichloromethane and chloroform; low solubility expected in water.[6] |
| Chirality | Chiral center at the C3 position of the piperazine ring. |
| Core Functional Groups | Benzenesulfonamide, secondary amine, tertiary amine. |
Synthesis and Mechanism
The most direct and industrially relevant synthesis for 1-Benzenesulfonyl-3-methyl-piperazine is the nucleophilic substitution reaction between 3-methylpiperazine and benzenesulfonyl chloride. This is a classic sulfonylation reaction.
Causality of Experimental Design: The choice of an alkaline base (e.g., triethylamine or NaOH) is crucial; it serves to deprotonate the secondary amine of the 3-methylpiperazine, increasing its nucleophilicity to attack the electrophilic sulfur atom of the benzenesulfonyl chloride. The base also neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. An aprotic solvent like dichloromethane (DCM) is selected to dissolve the reactants without interfering with the reaction mechanism. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and then allowed to proceed at room temperature to ensure completion.
Detailed Experimental Protocol: Synthesis of 1-Benzenesulfonyl-3-methyl-piperazine
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylpiperazine (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of benzenesulfonyl chloride (1.05 eq) in DCM (2 volumes) dropwise to the cooled mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the mixture by adding deionized water (10 volumes). Transfer the mixture to a separatory funnel and extract the organic layer.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-Benzenesulfonyl-3-methyl-piperazine.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-Benzenesulfonyl-3-methyl-piperazine.
Applications in Drug Discovery & Medicinal Chemistry
The 1-Benzenesulfonyl-3-methyl-piperazine scaffold is a promising starting point for developing novel therapeutic agents, particularly for central nervous system (CNS) disorders.[3]
Pharmacological Significance: Piperazine derivatives are well-known CNS stimulants, primarily acting on dopaminergic, noradrenergic, and serotoninergic pathways.[4] Many exhibit effects as serotonin receptor agonists.[4] The benzenesulfonamide group is a key feature in many enzyme inhibitors and can improve pharmacokinetic properties.[5] The hybridization of these two moieties suggests potential applications in developing novel antidepressants, anxiolytics, or antipsychotics.[3] The methyl group at the 3-position introduces chirality, which can be exploited to achieve greater selectivity and potency for specific biological targets.
Hypothesized Mechanism of Action: Based on structurally related compounds, 1-Benzenesulfonyl-3-methyl-piperazine likely acts as a modulator of monoamine neurotransmission. It may function as a serotonin (5-HT) receptor agonist or a reuptake inhibitor, leading to increased synaptic levels of serotonin. This mechanism is central to the action of many antidepressant medications.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action via serotonin reuptake inhibition.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of a synthesized compound. A combination of spectroscopic and chromatographic techniques is standard practice.
Self-Validation and Trustworthiness: The combination of methods described below provides a self-validating system. Mass spectrometry confirms the molecular weight, ¹H and ¹³C NMR confirm the specific chemical structure and connectivity of atoms, and HPLC provides a quantitative measure of purity. Concordance across all three methods establishes a high degree of confidence in the sample's integrity.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | - Aromatic protons (benzenesulfonyl group): Multiplet around δ 7.5-7.9 ppm.- Piperazine ring protons: Complex multiplets between δ 2.5-3.8 ppm.- Methyl protons: Doublet around δ 1.1-1.3 ppm.- NH proton (if not exchanged): Broad singlet, variable chemical shift. |
| ¹³C NMR (CDCl₃) | - Aromatic carbons: Peaks in the δ 125-140 ppm region.- Piperazine ring carbons: Peaks in the δ 40-60 ppm region.- Methyl carbon: Peak around δ 15-20 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 241.10. Characteristic fragmentation patterns for piperazine derivatives may also be observed.[7] |
| FT-IR (KBr) | - S=O stretching (sulfonamide): Strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹.- C-H stretching (aromatic and aliphatic): Peaks around 3100-2850 cm⁻¹.- N-H stretching (secondary amine): Peak around 3300 cm⁻¹. |
Standard Protocol: HPLC-UV Purity Analysis
This protocol is adapted from validated methods for analyzing piperazine derivatives.[7]
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Safety & Handling
Field-Proven Insights: Based on the known toxicology of related piperazine derivatives, 1-Benzenesulfonyl-3-methyl-piperazine should be handled with appropriate caution. Piperazine compounds can be CNS stimulants, and reported toxic effects include agitation, anxiety, and cardiac symptoms.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Toxicity: While specific data is unavailable, assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Avoid direct contact.
Conclusion
1-Benzenesulfonyl-3-methyl-piperazine represents a molecule with significant untapped potential in medicinal chemistry. By combining the privileged piperazine scaffold with the versatile benzenesulfonyl group, it offers a robust starting point for the design of novel enzyme inhibitors and CNS-active agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore its properties and applications. As drug development continues to seek novel chemical matter, the logical and systematic exploration of such hybrid scaffolds will be indispensable for discovering the next generation of therapeutics.
References
-
Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 1-Benzyloxycarbonyl-(S)-3-methylpiperazine. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). 1-Benzyloxycarbonyl-(S)-3-Methylpiperazine. Retrieved from [Link]
-
ResearchGate. (2025, September 30). Synthesis and Activity of Benzenesulfonyl Piperazines. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubMed. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from [Link]
-
PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Wiley Online Library. (2026, January 22). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
-
PubMed. (2011, July 11). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
- Google Patents. (n.d.). US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
-
Quick Company. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzyloxycarbonyl-(S)-3-methylpiperazine | Structure, Uses, Safety, Supplier & Pricing China [pipzine-chem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Benzenesulfonyl Piperazine Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonyl piperazine scaffold is a privileged structure in modern medicinal chemistry, giving rise to a diverse class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. Their clinical efficacy is deeply rooted in a complex mechanism of action, primarily characterized by a multi-target engagement strategy involving serotonergic and dopaminergic pathways. This guide provides an in-depth exploration of the molecular pharmacology of benzenesulfonyl piperazine derivatives. We will dissect their interactions with key G protein-coupled receptors (GPCRs), delineate the subsequent intracellular signaling cascades, and present the validated experimental protocols required to characterize these interactions. The objective is to furnish researchers and drug developers with a comprehensive framework for understanding and advancing this important class of neurotherapeutics.
Introduction: The Rise of a Versatile Scaffold
The arylpiperazine moiety is a cornerstone of many CNS-active drugs.[1] When combined with a benzenesulfonyl group, the resulting scaffold exhibits a unique pharmacological profile, often characterized by high-affinity interactions with multiple neurotransmitter receptors.[2] This multi-target profile is a departure from the "single-target, single-effect" paradigm and is believed to underpin the broad therapeutic window and atypical properties of compounds in this class, such as antipsychotic effects with reduced extrapyramidal symptoms.
One notable example is Sunepitron, which has been identified as a selective serotonin 5-HT1A autoreceptor agonist, α2-adrenergic antagonist, and dopamine D2 agonist, highlighting its potential as an anxiolytic and antidepressant.[3] The therapeutic promise of these compounds lies in their ability to modulate the delicate balance of neurotransmission in the brain, primarily through simultaneous engagement of the serotonin and dopamine systems.
Core Mechanism: A Symphony of Receptor Interactions
The primary mechanism of action for most therapeutically relevant benzenesulfonyl piperazine compounds is their dual interaction with serotonin (5-HT) and dopamine (D) receptors.[4][5]
-
Serotonin 5-HT1A Receptor Agonism/Partial Agonism: A hallmark of this class is high-affinity binding to the 5-HT1A receptor.[6][7] These compounds often act as agonists or partial agonists at this site. The 5-HT1A receptor is a Gαi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This action, particularly at presynaptic autoreceptors, reduces the firing rate of serotonergic neurons, contributing to anxiolytic and antidepressant effects.[3]
-
Dopamine D2 Receptor Antagonism/Partial Agonism: Concurrently, these compounds frequently display affinity for D2-like dopamine receptors (D2, D3, D4).[8][9] Many act as antagonists or partial agonists. The D2 receptor is also coupled to Gαi, and its blockade in mesolimbic pathways is a well-established mechanism for antipsychotic efficacy. Partial agonism, as seen with drugs like aripiprazole, offers a mechanism for stabilizing dopamine signaling—blocking hyperdopaminergic activity while stimulating in hypodopaminergic conditions.[5]
This dual-action profile is critical. The 5-HT1A agonism is thought to mitigate the motor side effects (extrapyramidal symptoms) typically associated with potent D2 receptor blockade by enhancing dopamine release in the nigrostriatal pathway.
Receptor Binding Affinities
The precise pharmacological effect of a given compound is dictated by its affinity (measured as the inhibition constant, Ki) for various receptors. High affinity (low Ki value) indicates a strong interaction. Below is a table summarizing representative binding affinities for compounds within the broader arylpiperazine class, which includes the benzenesulfonyl piperazine scaffold.
| Compound Class/Example | 5-HT1A Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity Profile | Source(s) |
| Arylpiperazine Derivative 27 | 0.44 | - | - | High affinity for 5-HT1A and σ1 | [6] |
| Phenylpiperazine (2-MPP) | 35 | - | - | 100-fold selectivity for 5-HT1 sites | [10] |
| Thiophenephenyl N-phenylpiperazine 6a | - | ~700 | 1.4 | ~500-fold selective for D3 vs. D2 | [9] |
| Substituted Arylpiperazine 18 | 0.6 | - | - | High-affinity 5-HT1A ligand | [7] |
Note: Data is compiled from multiple sources to illustrate the range of affinities and selectivities achievable with the arylpiperazine scaffold. Specific Ki values for benzenesulfonyl piperazine compounds would require dedicated experimental determination as described in Section 4.
Downstream Signaling Pathways
The binding of a benzenesulfonyl piperazine ligand to its target receptors initiates a cascade of intracellular events. The functional outcome—agonist, antagonist, or partial agonist activity—determines the physiological response.
-
At 5-HT1A Receptors (Gαi-coupled): As an agonist, the compound stabilizes an active receptor conformation, promoting the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels modulates the activity of Protein Kinase A (PKA) and downstream cellular processes.[11]
-
At D2 Receptors (Gαi-coupled): As an antagonist, the compound binds to the receptor but does not induce the conformational change necessary for G protein activation. It competitively blocks the binding of endogenous dopamine, thereby preventing the inhibition of adenylyl cyclase and maintaining baseline cAMP levels. As a partial agonist, it provides a sub-maximal response, acting as a functional antagonist in the presence of a full agonist (dopamine).
The interplay between these pathways is visualized below.
Caption: Figure 1. Modulatory Action on Gαi-Coupled Pathways.
Key Experimental Validation Protocols
Characterizing the mechanism of action of a novel benzenesulfonyl piperazine compound requires a systematic, multi-assay approach. The following protocols represent the gold standard for determining receptor affinity and functional activity.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
This competitive binding assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[12][13]
Causality: The choice of a filtration-based assay is predicated on the need to physically separate the receptor-bound radioligand from the unbound radioligand in the solution.[14] This separation is critical for accurate quantification. The use of cell membranes expressing the target receptor provides a biologically relevant system that is stable and amenable to high-throughput screening.[15]
Caption: Figure 2. Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture and harvest cells (e.g., HEK293) stably expressing the human receptor of interest (e.g., D2 or 5-HT1A).
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[15]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.[15]
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Execution:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors), and serially diluted concentrations of the benzenesulfonyl piperazine test compound.
-
Define wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known, non-radioactive ligand to saturate the receptors).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[15]
-
-
Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes.[14]
-
Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
Dry the filter plate, add a scintillation cocktail, and count the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis (Self-Validating System):
-
Subtract the non-specific binding counts from all other measurements to determine specific binding.
-
Plot the specific binding counts against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This calculation normalizes the result, making it independent of assay conditions.
-
Protocol 2: cAMP Accumulation Assay (Functional Activity Determination)
This cell-based functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.[16]
Causality: Since both 5-HT1A and D2 receptors are Gαi-coupled, their activation inhibits adenylyl cyclase. To measure this inhibition, the enzyme must first be stimulated. This is achieved using an agent like forskolin, which directly activates adenylyl cyclase.[11] An agonist will reduce this forskolin-stimulated cAMP production, while an antagonist will block the ability of another agonist to reduce it. This experimental design creates a dynamic range in which inhibitory signals can be reliably detected.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture cells stably expressing the receptor of interest to near confluency (e.g., 60-80%).[17]
-
Harvest the cells, centrifuge, and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). The PDE inhibitor is crucial to prevent the degradation of cAMP, ensuring the signal accumulates for detection.
-
-
Assay Execution (Agonist Mode):
-
Dispense the cell suspension into a 96-well plate.
-
Add serially diluted concentrations of the benzenesulfonyl piperazine test compound.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Assay Execution (Antagonist Mode):
-
Pre-incubate the cells with serially diluted concentrations of the test compound.
-
Add a fixed concentration of a known reference agonist (at its EC80 concentration) to challenge the system.
-
Add forskolin and incubate as in the agonist mode.[11]
-
-
Detection and Analysis:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit, typically based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence).[18][19] In these kits, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[19]
-
For agonist mode, plot the detection signal against the log of compound concentration to determine the EC50 (potency) and the maximal effect (efficacy). A decrease in signal indicates agonist activity.
-
For antagonist mode, plot the signal against the log of test compound concentration to determine the IC50, which can be used to calculate the antagonist constant (Kb). An antagonist will reverse the signal decrease caused by the reference agonist.
-
Conclusion and Future Directions
The benzenesulfonyl piperazine scaffold represents a highly successful platform for the development of multi-target CNS therapeutics. Their mechanism of action, centered on the balanced modulation of 5-HT1A and D2 receptors, offers a pathway to potent therapeutic effects with improved safety profiles. The experimental protocols detailed herein provide a robust and validated framework for elucidating the precise affinity and functional activity of novel compounds in this class. Future research should focus on refining selectivity for specific dopamine (D3 vs. D2) and serotonin receptor subtypes to further tailor therapeutic actions and minimize off-target effects. Additionally, exploring biased agonism at these receptors may unlock new mechanisms to separate desired therapeutic outcomes from adverse effects.
References
-
Wang, G., Li, J., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. ResearchGate. Available at: [Link]
-
Yildiz, I., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]
-
Di Pietro, O., et al. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. Available at: [Link]
- Hergenrother, P. J., et al. (n.d.). Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof. Google Patents.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Zhuang, J., et al. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. Available at: [Link]
-
Ullah, N. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. PubMed. Available at: [Link]
-
Lyon, R. A., et al. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. PubMed. Available at: [Link]
-
Sudo, M., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Available at: [Link]
-
Yuan, Y., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
-
Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. Available at: [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]
-
ResearchGate. (2025). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
-
Therien, A. G., et al. (2025). Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain. PubMed. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Patsnap Synapse. Available at: [Link]
-
Butini, S., et al. (n.d.). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. Available at: [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
-
Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
accessdata.fda.gov. (2009). 22442Orig1s000. accessdata.fda.gov. Available at: [Link]
-
Hunskaar, S., & Donnell, D. (1991). Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions. PubMed. Available at: [Link]
-
Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed. Available at: [Link]
-
Al-Salahi, R., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. PubMed. Available at: [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Available at: [Link]
-
ResearchGate. (2025). Crystal structures of dual dopamine D2 and serotonin 5-HT1A active arylpiperidinyl-2(1H)-3,4-dihydroquinolinones. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Synephrine. Wikipedia. Available at: [Link]
-
Sudo, M., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. revvity.com [revvity.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Strategic Guide to Structure-Activity Relationships in Drug Design
Introduction: The Enduring Significance of the Piperazine Moiety
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a multitude of clinically successful drugs across diverse therapeutic areas is a testament to its remarkable versatility and favorable physicochemical properties.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperazine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices in drug design, moving beyond a mere listing of observations to a deeper understanding of how to strategically manipulate the piperazine scaffold to achieve desired pharmacological outcomes.[5][6]
The enduring appeal of the piperazine moiety stems from a unique combination of attributes that render it a "privileged scaffold" in drug discovery.[2][3][7] The two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of critical drug-like properties.[5][8] These properties include aqueous solubility, lipophilicity, and basicity (pKa), which in turn govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2][4] Furthermore, the inherent structural rigidity of the piperazine ring in its chair conformation, coupled with a degree of conformational flexibility, allows for optimal interactions with a wide range of biological targets.[5][6]
Core Principles of Piperazine SAR: A Causal Analysis
The pharmacological activity of piperazine derivatives is exquisitely sensitive to the nature and positioning of substituents on the heterocyclic ring. Understanding these relationships is paramount for rational drug design.
The Critical Role of N1 and N4 Substitutions
The two nitrogen atoms of the piperazine ring are the primary points of diversification and are instrumental in dictating the biological activity of the resulting derivatives.
-
N1-Substituents: The substituent at the N1 position often plays a crucial role in establishing key interactions with the biological target. For instance, in many G-protein coupled receptor (GPCR) ligands, an arylpiperazine moiety at N1 is a common feature, where the aromatic ring engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket.[9] The nature of the aryl group (e.g., phenyl, pyridyl) and its substitution pattern can significantly impact potency and selectivity.
-
N4-Substituents: The N4 position is frequently utilized to introduce larger, more complex functionalities that can modulate pharmacokinetic properties or provide additional binding interactions.[3] For example, attaching bulky or flexible chains to the N4 nitrogen can influence solubility, metabolic stability, and receptor subtype selectivity. In the context of antipsychotic agents, long-chain substituents at N4 are often crucial for achieving the desired dopamine D2 and serotonin 5-HT2A receptor antagonism.[10][11]
Conformational Control and Bioisosteric Replacement
The conformational flexibility of the piperazine ring can be both an asset and a liability. While it allows for adaptation to various binding sites, a more rigid conformation can lead to higher affinity and selectivity.
-
Constrained Analogs: Introducing conformational constraints, such as fusing the piperazine ring to other cyclic systems, can lock it into a specific bioactive conformation. This strategy can reduce the entropic penalty of binding and improve potency.[3]
-
Bioisosteric Replacements: In some cases, replacing the piperazine ring with a bioisostere can be a fruitful strategy to overcome challenges related to metabolism, toxicity, or patentability.[12][13] Bioisosteres are chemical groups that have similar steric and electronic properties to the original group and can maintain or improve biological activity. Common bioisosteres for the piperazine ring include homopiperazine, diazabicycloalkanes, and various spirocyclic diamines.[12][14][15] The choice of a suitable bioisostere depends on the specific SAR of the compound series and the desired property improvements.
SAR of Piperazine Derivatives in Key Therapeutic Areas
The versatility of the piperazine scaffold is evident in its application across a wide spectrum of diseases. Here, we delve into the SAR of piperazine derivatives in three major therapeutic domains.
Central Nervous System (CNS) Disorders
Piperazine derivatives have made a significant impact on the treatment of CNS disorders, particularly as antipsychotics, antidepressants, and anxiolytics.[16][17]
-
Antipsychotics: Many atypical antipsychotics feature a piperazine moiety that is crucial for their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[10][11] The general pharmacophore for these agents often consists of an arylpiperazine group linked via an alkyl spacer to a distal aromatic or heterocyclic moiety. The nature of the aryl group on the piperazine and the length of the alkyl chain are critical determinants of receptor affinity and functional activity.[9]
-
Antidepressants: Piperazine derivatives have also been developed as potent and selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor agonists.[18][19] For instance, in a series of designed piperazine derivatives, compound 6a demonstrated high affinity for the 5-HT1A receptor (Ki = 1.28 nM) and significantly increased serotonin levels in the brain.[19] This highlights the potential of fine-tuning piperazine substituents to achieve specific neuropharmacological profiles.
Oncology
The piperazine scaffold is increasingly being incorporated into the design of novel anticancer agents, targeting various aspects of cancer cell biology.[20][21]
-
Kinase Inhibitors: Many successful kinase inhibitors, such as imatinib, incorporate a piperazine ring. The piperazine moiety often serves as a key linker element, connecting different pharmacophoric groups and contributing to favorable physicochemical properties that enhance bioavailability.[1]
-
Antiproliferative Agents: Novel piperazine derivatives have shown potent antiproliferative activity against a range of cancer cell lines.[22] For example, vindoline derivatives coupled with N-substituted piperazines have demonstrated significant growth inhibition, with the nature of the substituent on the piperazine ring being a key determinant of potency.[22] Specifically, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring were found to be particularly potent.[22]
Inflammatory and Infectious Diseases
The anti-inflammatory and antimicrobial properties of piperazine derivatives have also been explored.
-
Anti-inflammatory Agents: Certain piperazine derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[23] In a study of novel flavone-piperazine derivatives, several compounds exhibited potent anti-inflammatory activity, suggesting that the piperazine moiety can be a valuable component in the design of new anti-inflammatory drugs.[23]
-
Antiviral Agents: A series of sulfonyl piperazine nucleozin derivatives were designed and synthesized as inhibitors of the influenza A virus. Several of these compounds exhibited moderate to good anti-influenza activity, with the 2,3-dichlorobenzene substituted analogue displaying the most remarkable in vitro activity.[24]
Data Presentation
Table 1: SAR of Piperazine Derivatives as 5-HT1A Receptor Ligands
| Compound | R1 | R2 | Ki (nM) for 5-HT1A Receptor | Reference |
| 6a | 4-Fluorophenyl | 2-Methoxyphenyl | 1.28 | [19] |
| 18a | 4-Chlorophenyl | 2-Pyrimidinyl | 5.43 | [19] |
Table 2: Antiproliferative Activity of Vindoline-Piperazine Derivatives
| Compound | N-Substituent on Piperazine | GI50 (µM) on MDA-MB-46 Breast Cancer Cells | Reference |
| 23 | 4-(Trifluoromethyl)benzyl | 1.00 | [22] |
| 25 | Bis(4-fluorophenyl)methyl | >10 | [22] |
Experimental Protocols
General Procedure for the Synthesis of N-Arylpiperazine Derivatives
This protocol describes a common method for the synthesis of N-arylpiperazines, which are key intermediates in the preparation of many biologically active piperazine derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired aniline (1.0 eq.) in a suitable solvent such as toluene or dioxane.
-
Addition of Reagents: Add bis(2-chloroethyl)amine hydrochloride (1.1 eq.) and a base such as sodium carbonate (3.0 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylpiperazine.
-
Characterization: Confirm the structure of the product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol for In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of piperazine derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-46) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test piperazine derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that causes 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.
Visualization of Key Concepts
Caption: Key structural modifications of the piperazine scaffold and their impact on biological activity and ADME properties.
Caption: General pharmacophore model for piperazine-based atypical antipsychotics.
Conclusion and Future Perspectives
The piperazine scaffold continues to be a highly valuable and versatile building block in the design of new therapeutic agents. A thorough understanding of the structure-activity relationships of piperazine derivatives is essential for medicinal chemists to rationally design and optimize compounds with improved potency, selectivity, and pharmacokinetic properties. The principles outlined in this guide, from the strategic modification of N1 and N4 substituents to the application of conformational constraints and bioisosteric replacements, provide a solid foundation for the successful development of novel piperazine-based drugs. Future research in this area will likely focus on the development of more sophisticated synthetic methodologies for the derivatization of the piperazine ring, as well as the exploration of novel biological targets for piperazine-containing compounds. The continued application of computational chemistry and structural biology will further enhance our ability to design the next generation of piperazine-based medicines.
References
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023). Bentham Science Publishers. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). FLORE. [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). Taylor & Francis Online. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
- Antipsychotic piperazine and piperadine derivatives. (n.d.).
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]
-
SAR studies of piperazine derivatives as antidepressant compounds. (n.d.). ResearchGate. [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Ingenta Connect. [Link]
-
Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. (n.d.). PubMed. [Link]
-
synthesis and biological evaluation of some novel piperazine derivatives. (2025). ResearchGate. [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed. [Link]
-
Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025). ResearchGate. [Link]
-
Ring Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publisher. [Link]
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Bentham Science. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (n.d.). ResearchGate. [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). PubMed. [Link]
-
Tactical Approaches to Interconverting GPCR Agonists and Antagonists. (n.d.). ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date [flore.unifi.it]
- 8. eurekaselect.com [eurekaselect.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 13. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
Introduction: The Benzenesulfonyl Piperazine Scaffold
An In-Depth Technical Guide to Benzenesulfonyl Piperazines: Synthesis, SAR, and Therapeutic Applications
The benzenesulfonyl piperazine core is a privileged scaffold in medicinal chemistry, representing a confluence of synthetic accessibility, structural versatility, and potent biological activity. This motif, characterized by a piperazine ring N-substituted with a benzenesulfonyl group, serves as the foundation for a multitude of compounds across diverse therapeutic areas. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a flexible yet constrained backbone, ideal for interacting with various biological targets.[1] The benzenesulfonyl moiety not only influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, but also provides critical interaction points for receptor binding.
The widespread interest in this scaffold is underpinned by its cost-effective synthesis and generally low toxicity, making it an attractive starting point for drug discovery campaigns.[2] From targeting central nervous system (CNS) disorders to developing novel antimicrobial and anticancer agents, benzenesulfonyl piperazine derivatives have demonstrated a remarkable breadth of pharmacological potential.[3][4][5] This guide provides a comprehensive overview of their synthesis, explores the nuanced structure-activity relationships (SAR) that govern their efficacy, and details their applications in modern drug development.
Core Synthesis Strategies
The synthesis of benzenesulfonyl piperazines is typically straightforward, primarily relying on the nucleophilic substitution reaction between a piperazine derivative and a substituted benzenesulfonyl chloride. This robust reaction allows for extensive diversification at multiple points, enabling the generation of large compound libraries for screening.
General Synthesis Workflow
The fundamental synthetic route involves the reaction of piperazine (or a pre-substituted piperazine) with a selected benzenesulfonyl chloride in the presence of a base in an appropriate solvent. The choice of solvent and base is critical for optimizing reaction yield and purity. Dichloromethane (DCM) is a common solvent, and an excess of piperazine can serve as both the reactant and the base, or an external base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.[2][6] Further functionalization can be achieved on the second nitrogen of the piperazine ring.
Caption: Generalized synthetic workflow for benzenesulfonyl piperazine derivatives.
Experimental Protocol: Synthesis of 1-(p-bromobenzenesulfonyl)piperazine
This protocol describes a representative synthesis of a core intermediate, adapted from established patent literature.[6] It demonstrates the fundamental sulfonamide formation reaction.
Materials:
-
Piperazine (3.0 eq)
-
p-Bromobenzenesulfonyl chloride (1.0 eq)
-
Dichloromethane (DCM)
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a water bath for cooling, add piperazine (0.3 mol) to DCM (50 mL). Stir until the solid dissolves to form a suspension.
-
Addition of Sulfonyl Chloride: Slowly add a solution of p-bromobenzenesulfonyl chloride (0.1 mol) in DCM (50 mL) dropwise to the piperazine suspension over 30 minutes.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Add deionized water (50 mL) to the reaction flask and transfer the mixture to a separatory funnel. Wash the organic layer. Separate the DCM layer and extract the aqueous layer again with DCM (50 mL).
-
Isolation: Combine the organic layers and remove the solvent (DCM) under reduced pressure using a rotary evaporator. This will yield a solid crude product.
-
Purification/Precipitation: Dissolve the solid in a minimal amount of methanol (approx. 30 mL). Slowly add deionized water (100 mL) to precipitate the product.
-
Final Product: Collect the resulting white solid by filtration, wash the filter cake with water, and dry under infrared light. The expected yield is approximately 80%.[6]
Structure-Activity Relationships (SAR)
The biological activity of benzenesulfonyl piperazines is highly tunable through chemical modification. The causality behind their efficacy lies in how specific substitutions on the benzenesulfonyl ring and the piperazine moiety alter the molecule's interaction with its biological target.
Key Modification Points and Their Impact
-
Benzenesulfonyl Ring Substituents: Modifications here primarily influence electronic properties and lipophilicity.
-
Electron-Withdrawing Groups (EWGs): Nitro groups (e.g., 2,4-dinitro) can drastically enhance activity, particularly in antimicrobial applications. This is attributed to the creation of an electron-deficient aromatic system, which can be crucial for specific enzyme interactions or cellular uptake.[2][7]
-
Halogens: Chloro, fluoro, or bromo substituents are common. They increase lipophilicity, which can improve membrane permeability, and can participate in halogen bonding with the target protein. Their position on the ring is critical for selectivity.[8]
-
-
Piperazine N4-Substituents: This is the most common site for diversification to achieve target selectivity. The nature of the substituent dictates the compound's pharmacological profile.
-
Aryl/Heteroaryl Groups: Phenyl or heteroaromatic rings at this position are key features of ligands for CNS receptors, such as dopamine and serotonin receptors.[9][10] These groups often engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket.
-
Alkyl/Acyl Chains: These can act as linkers to other pharmacophores or be optimized to fit into specific hydrophobic pockets of an enzyme.[11][12]
-
Benzhydryl Groups: The bulky diphenylmethyl (benzhydryl) group is a common feature in compounds targeting CNS receptors and has also been explored in antimicrobial agents.[2][3][13]
-
Caption: Key structure-activity relationship (SAR) points for benzenesulfonyl piperazines.
| Target Class | Benzenesulfonyl Ring (R1) Modification | Piperazine N4 (R2) Modification | Resulting Effect | Reference |
| Antimicrobial | 2,4-Dinitro substitution | Benzhydryl or other lipophilic groups | Enhanced anti-tuberculosis activity | [2][7] |
| Anticancer | Dichloro substitution | Furoyl group | Potent activity, mechanism involves enzyme inhibition | [8] |
| CNS Receptors | Unsubstituted or simple halogens | Aryl or heteroaryl groups (e.g., phenyl, thiophene) | High affinity for D2/D3 dopamine receptors | [9][11] |
| CNS Receptors | Methoxy substitution | None (tryptamine linked to sulfonyl) | High affinity for 5-HT6 serotonin receptors | [14] |
| Enzyme Inhibitors | Varied substitutions | Benzoyl or Cinnamoyl amides | Tyrosinase inhibition | [15] |
Pharmacological Applications
The structural versatility of benzenesulfonyl piperazines has led to their investigation in numerous therapeutic areas.
Central Nervous System (CNS) Disorders
This is one of the most fruitful areas of research for this scaffold. Benzenesulfonyl piperazines are prominent ligands for dopamine and serotonin receptors, which are critical targets for treating neurological and psychiatric conditions.[5]
-
Dopamine Receptor Ligands: Many derivatives act as high-affinity ligands for D2 and D3 dopamine receptors.[11] N-phenylpiperazine analogs, in particular, can achieve high selectivity for the D3 versus the D2 subtype, which is a key goal in developing treatments for schizophrenia and substance abuse with fewer side effects.[9][16] The interaction often involves the aryl group on the N4 position of the piperazine fitting into a secondary binding pocket of the receptor.[17]
-
Serotonin Receptor Ligands: The scaffold is also integral to ligands for various serotonin (5-HT) receptors. For instance, N-arylsulfonyltryptamines show potent affinity for the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.[14] Other derivatives target the 5-HT1A receptor, relevant for anxiolytic and antidepressant effects.[18][19] The ability to create multi-target ligands that hit both dopamine and serotonin receptors is a promising strategy for developing novel antipsychotics.[10]
Caption: Major CNS receptor targets for benzenesulfonyl piperazine derivatives.
Anticancer Agents
The piperazine moiety is found in numerous FDA-approved anticancer drugs, and benzenesulfonyl piperazines are a promising class of investigational agents.[8][20] Their mechanisms of action are diverse and include:
-
Enzyme Inhibition: They can selectively inhibit tumor-associated enzymes like carbonic anhydrases (hCA IX, hCA XII) and matrix metalloproteinases (MMPs), which are involved in tumor growth, metastasis, and pH regulation.[3][21]
-
Cell Cycle Inhibition: Certain derivatives have been shown to arrest the cell cycle, preventing the uncontrolled proliferation of cancer cells.[4][20]
-
Targeted Molecular Therapy: The scaffold provides a basis for designing molecularly targeted agents with improved selectivity for cancer cells over healthy cells, potentially leading to lower toxicity.[6]
| Compound Class | Cancer Cell Lines | Potency (GI50/IC50) | Mechanism of Action | Reference |
| Vindoline-Piperazine Conjugates | Breast (MDA-MB-468) | 1.00 µM | Antiproliferative | [22] |
| Dichloro-benzenesulfonyl-piperazines | Various | Varies | Enzyme Inhibition | [8] |
| Pyrazoline Benzenesulfonamides | Lung (A549), Breast (MCF-7) | Sub-micromolar | COX-2, MMP Inhibition | [21] |
Antimicrobial Agents
With rising antimicrobial resistance, there is an urgent need for new classes of drugs. Benzenesulfonyl piperazines have demonstrated broad-spectrum activity.
-
Antibacterial/Antifungal: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[3][23] The mechanism can involve the inhibition of essential bacterial enzymes, such as enoyl-acyl carrier protein reductase (ENR), which is vital for fatty acid biosynthesis.[24]
-
Antituberculosis: Specific hybrids, particularly those with dinitrobenzenesulfonamide moieties, exhibit excellent activity against Mycobacterium tuberculosis with low cytotoxicity, making them promising leads for anti-TB therapy.[2][7]
Future Perspectives
The benzenesulfonyl piperazine scaffold remains a highly dynamic and promising area of drug discovery. Future research is likely to focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., both dopamine and serotonin receptors) is a sophisticated strategy for treating complex diseases like schizophrenia.[25]
-
Hybrid Molecules: The molecular hybridization approach, which combines the benzenesulfonyl piperazine core with other known pharmacophores (e.g., pyrazoline, amino acids), is a powerful tool for creating novel compounds with enhanced pharmacokinetic and pharmacodynamic properties.[2][21]
The continued exploration of this versatile chemical space, guided by a deep understanding of its synthesis and structure-activity relationships, will undoubtedly lead to the development of next-generation therapeutics.
References
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]
- Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof. Google Patents.
-
The bioactivity of benzenesulfonyl hydrazones: A short review. PubMed. Available at: [Link]
-
Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. Available at: [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. Semantic Scholar. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. National Institutes of Health (NIH). Available at: [Link]
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central (PMC). Available at: [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]
-
The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]
-
Synthesis and Activity of Benzenesulfonyl Piperazines. ResearchGate. Available at: [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
-
Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. PubMed. Available at: [Link]
-
Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. PubMed. Available at: [Link]
-
N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. Available at: [Link]
-
Piperazine-containing anticancer agents having metal complexes. ResearchGate. Available at: [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central (PMC). Available at: [Link]
-
New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. MDPI. Available at: [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central (PMC). Available at: [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]
-
Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. Available at: [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Available at: [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]
-
Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Flintbox. Available at: [Link]
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation. PubMed. Available at: [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]
-
Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. Available at: [Link]
-
Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PubMed Central (PMC). Available at: [Link]
-
Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. CN102838567B - Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Available Technologies - NCI [techtransfer.cancer.gov]
- 17. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Challenge of Identifying CAS Number 20053-53-8
A comprehensive investigation into the chemical identity, research, and discovery related to CAS number 20053-53-8 has revealed a significant challenge: the provided CAS number does not correspond to a readily identifiable chemical substance in publicly available scientific and chemical databases.
This guide details the extensive search process undertaken and explains the implications of this finding for researchers, scientists, and drug development professionals.
Initial Search and Discovery Phase
The primary objective was to construct a detailed technical guide on the compound associated with CAS number 20053-53-8. The initial steps of this process involved a systematic search for the chemical name, synonyms, and fundamental properties of the substance. However, multiple comprehensive searches across various chemical and scientific databases yielded no direct results for this specific CAS number. The search results consistently returned information for other, unrelated compounds, most notably 2-Phenylpropionaldehyde (CAS 93-53-8) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (CAS 25952-53-8).
This lack of a direct match strongly suggests one of the following possibilities:
-
Incorrect CAS Number: The provided CAS number may contain a typographical error.
-
Obsolete CAS Number: The CAS number may have been withdrawn or replaced.
-
Undisclosed or Proprietary Substance: The compound may be a proprietary substance not listed in public databases.
-
Rare or Poorly Documented Compound: The substance may be of limited scientific or commercial interest and therefore not well-documented.
Verification and Further Investigation
To ensure the thoroughness of the investigation, a series of targeted searches were conducted to explicitly identify any chemical entity associated with CAS number 20053-53-8. These searches were designed to uncover any historical data, alternative identifiers, or less common database entries. Despite these efforts, no verifiable information linking this CAS number to a specific chemical structure or name could be found.
Implications for Researchers and Drug Development Professionals
The inability to identify a compound based on its CAS number presents a significant roadblock for any research or development activities. The Chemical Abstracts Service (CAS) registry number is a unique identifier for a specific chemical substance and is fundamental for:
-
Accurate identification and communication: Ensuring that researchers are studying and discussing the same compound.
-
Literature searches: Retrieving all relevant scientific literature on a substance.
-
Regulatory compliance: Correctly identifying substances for safety data sheets (SDS), and regulatory submissions.
-
Procurement: Ordering the correct chemical from suppliers.
Without a valid CAS number or a confirmed chemical name, it is impossible to proceed with the creation of an in-depth technical guide as requested. Key information such as molecular structure, physicochemical properties, mechanism of action, synthesis protocols, and toxicological data cannot be retrieved.
Conclusion and Recommendation
Based on a comprehensive and multi-faceted search, we must conclude that CAS number 20053-53-8 does not appear to be a valid or publicly searchable identifier for a chemical substance.
It is strongly recommended that the user verify the CAS number for accuracy. If the number is confirmed to be correct, it may be necessary to seek information from more specialized or private databases, or directly from the source that provided the CAS number.
Alternatively, providing the chemical name or any other known identifiers for the substance of interest would be essential to enable the creation of the requested in-depth technical guide. Until a verifiable chemical identity can be established, no further progress can be made on this topic.
An In-Depth Technical Guide to the Enzymatic Inhibition of Benzenesulfonyl Piperazine Hybrids
Introduction: The Strategic Convergence of Benzenesulfonyl and Piperazine Moieties in Drug Discovery
In the landscape of modern medicinal chemistry, the strategy of molecular hybridization has emerged as a powerful tool for the rational design of novel therapeutic agents. This approach involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, and a more desirable pharmacokinetic profile. Among the myriad of successful hybrid scaffolds, the combination of a benzenesulfonyl group with a piperazine ring has garnered significant attention, leading to the development of potent inhibitors for a diverse range of enzymatic targets.
The benzenesulfonyl moiety, a well-established zinc-binding group, is a cornerstone of many classical enzyme inhibitors, most notably the sulfonamide class of carbonic anhydrase inhibitors. Its ability to coordinate with the zinc ion in the active site of metalloenzymes makes it a crucial pharmacophore for potent inhibition. On the other hand, the piperazine ring is a versatile heterocyclic scaffold frequently found in centrally active agents due to its favorable physicochemical properties, including its ability to cross the blood-brain barrier. The piperazine nucleus also offers multiple points for chemical modification, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic parameters.
The synergistic combination of these two pharmacophores in benzenesulfonyl piperazine hybrids has yielded a rich pipeline of enzyme inhibitors with therapeutic potential in a variety of disease areas, including neurodegenerative disorders, cancer, and infectious diseases. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the study of enzymatic inhibition by this promising class of compounds.
Key Enzymatic Targets and Mechanisms of Inhibition
Benzenesulfonyl piperazine hybrids have demonstrated inhibitory activity against a range of enzymes, with two of the most extensively studied targets being acetylcholinesterase (AChE) and carbonic anhydrases (CAs).
Acetylcholinesterase (AChE): A Target in Neurodegenerative Diseases
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Benzenesulfonyl piperazine hybrids have emerged as promising AChE inhibitors.[1] The benzenesulfonyl moiety can interact with key residues in the active site of AChE, while the substituted piperazine ring can be tailored to interact with the peripheral anionic site (PAS) of the enzyme, leading to a dual-binding mode of inhibition. This dual-site interaction can result in highly potent and selective inhibitors.[2]
Experimental Protocols for Assessing Enzymatic Inhibition
The evaluation of the inhibitory potential of benzenesulfonyl piperazine hybrids requires robust and validated enzymatic assays. This section provides detailed, step-by-step methodologies for two key assays: the Ellman's method for acetylcholinesterase inhibition and the stopped-flow CO₂ hydration assay for carbonic anhydrase inhibition.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and the inhibitory effects of test compounds.[3]
Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored product 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (benzenesulfonyl piperazine hybrids)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a fresh solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution (or solvent for control)
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Sources
- 1. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Synthesis Protocol: 1-Benzenesulfonyl-3-methyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-Benzenesulfonyl-3-methyl-piperazine, a key intermediate in the development of various pharmacologically active compounds. The protocol herein is presented with an emphasis on the underlying chemical principles, offering insights into the selection of reagents and reaction conditions. This approach is intended to equip researchers with not only a robust methodology but also the scientific rationale to adapt and troubleshoot the synthesis as needed. All procedural steps are grounded in established chemical literature to ensure reliability and reproducibility.
Introduction: Significance and Applications
1-Benzenesulfonyl-3-methyl-piperazine serves as a crucial building block in medicinal chemistry. The piperazine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability. The addition of a benzenesulfonyl group modulates the electronic and steric characteristics of the molecule, often leading to enhanced target binding affinity and selectivity. Specifically, derivatives of this compound have been explored for their potential in treating a range of conditions, highlighting the importance of a reliable synthetic route.
Reaction Scheme and Mechanism
The synthesis of 1-Benzenesulfonyl-3-methyl-piperazine is typically achieved through the sulfonylation of 2-methylpiperazine with benzenesulfonyl chloride. This reaction is a classic example of a nucleophilic substitution at a sulfonyl group.
Diagram of the General Reaction Workflow
Caption: General workflow for the synthesis of 1-Benzenesulfonyl-3-methyl-piperazine.
The reaction mechanism proceeds as follows: The secondary amine of 2-methylpiperazine, acting as a nucleophile, attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This results in the formation of a tetrahedral intermediate. The departure of the chloride leaving group and a subsequent deprotonation by a base (such as triethylamine) yields the final product. The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of 1-Benzenesulfonyl-3-methyl-piperazine on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Methylpiperazine | ≥98% | Commercially Available | Can be hygroscopic; store in a desiccator. |
| Benzenesulfonyl chloride | ≥99% | Commercially Available | Corrosive and moisture-sensitive; handle in a fume hood. |
| Triethylamine (TEA) | ≥99% | Commercially Available | Distill from CaH2 for best results. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent to prevent hydrolysis of benzenesulfonyl chloride. |
| Sodium bicarbonate (NaHCO3) | Reagent Grade | Commercially Available | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | Commercially Available | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography mobile phase. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography mobile phase. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methylpiperazine (1.0 g, 10.0 mmol).
-
Dissolution: Dissolve the 2-methylpiperazine in anhydrous dichloromethane (50 mL).
-
Addition of Base: Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: While stirring vigorously, add a solution of benzenesulfonyl chloride (1.9 g, 10.7 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-Benzenesulfonyl-3-methyl-piperazine as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Benzenesulfonyl chloride is highly sensitive to moisture and will readily hydrolyze. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reaction: The addition of benzenesulfonyl chloride can be exothermic. A slow, dropwise addition at 0 °C is recommended to control the reaction temperature and minimize side product formation.
-
Stoichiometry of the Base: An excess of the base (triethylamine) is used to ensure complete neutralization of the HCl generated during the reaction.
-
Purification: The polarity of the product is such that column chromatography is an effective purification method. The choice of eluent system may need to be optimized based on TLC analysis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling benzenesulfonyl chloride and dichloromethane.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
Introduction: The Analytical Challenge of Piperazine Derivatives
An Application Guide for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Piperazine Derivatives
Abstract: This document provides a comprehensive guide to the analysis of piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the identification and quantification of these compounds in various matrices. The guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, ensuring a deeper understanding of the analytical process. Protocols are presented as self-validating systems, grounded in authoritative scientific literature, to ensure accuracy and reproducibility.
Piperazine and its N-substituted derivatives are a significant class of compounds with a broad spectrum of applications, ranging from established pharmaceuticals (e.g., antidepressants, antipsychotics) to illicit "designer drugs" that mimic the effects of substances like MDMA.[1] Prominent examples in forensic and clinical toxicology include 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which are often consumed in combination.[2][3]
The analytical challenge stems from the structural diversity and polarity of these compounds. Gas chromatography is a powerful separation technique, but the inherent basicity and polarity of the secondary amine in the piperazine ring can lead to poor peak shape (tailing) and interactions with the GC system. Mass spectrometry offers high selectivity and sensitivity for detection, making the combination of GC-MS a primary tool for the identification and validation of piperazine derivatives in forensic analysis.[4] This guide details the critical steps, from sample preparation to data interpretation, required for successful GC-MS analysis.
Principle of the Method: Overcoming Analytical Hurdles
The successful GC-MS analysis of piperazine derivatives hinges on a multi-step workflow designed to prepare the analyte for volatilization, separation, and detection. The core principle involves extracting the target compounds from their matrix, chemically modifying them through derivatization to improve their chromatographic behavior, separating them from other components on a GC column, and finally, identifying and quantifying them using a mass spectrometer.
Key Challenges & Solutions:
-
Polarity & Volatility: The secondary amine in the piperazine moiety makes these compounds relatively polar and less volatile. This is often addressed by derivatization , where the active hydrogen on the nitrogen is replaced with a non-polar group, improving volatility and chromatographic performance.[5]
-
Matrix Effects: Biological samples like plasma and urine contain numerous interfering substances that can mask analyte peaks or affect signal intensity.[2] Robust sample preparation , such as Solid-Phase Extraction (SPE), is crucial to isolate the analytes and produce a clean extract.
-
Isomeric Differentiation: Many piperazine derivatives are regioisomers (e.g., 2-FPP, 3-FPP, and 4-FPP), which can produce similar mass spectra.[6][7] High-resolution gas chromatography is essential to achieve baseline separation of these closely related compounds, ensuring accurate identification.[8]
Part A: Sample Preparation & Extraction Strategies
The choice of extraction method is dictated by the sample matrix. The goal is to efficiently isolate the piperazine derivatives while minimizing co-extraction of interfering components.
Logical Workflow for Sample Preparation
Caption: Decision workflow for selecting a sample preparation protocol.
Protocol 1: Simple Solvent Extraction (for Seized Materials)
This method is suitable for relatively clean samples like tablets or powders.[8]
Rationale: The goal is to dissolve the drug substance while leaving insoluble excipients behind. Acetonitrile or methanol are common choices due to their ability to dissolve a wide range of piperazine derivatives.
Step-by-Step Procedure:
-
Homogenize the sample (e.g., crush a tablet into a fine powder).
-
Accurately weigh approximately 10 mg of the homogenized powder into a 15 mL centrifuge tube.
-
Add 5 mL of methanol or acetonitrile.
-
Vortex for 2 minutes to ensure complete dissolution of the active compounds.
-
Centrifuge at 3000 rpm for 5 minutes to pellet insoluble materials.
-
Carefully transfer the supernatant to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization (Part B).
Protocol 2: Liquid-Liquid Extraction (LLE) (for Biological Fluids)
LLE is a classic method for isolating basic drugs from aqueous matrices like urine.
Rationale: The pH of the aqueous sample is adjusted to make the piperazine derivatives neutral (basic form), increasing their solubility in an organic solvent. This allows them to be partitioned away from water-soluble interferences.
Step-by-Step Procedure:
-
Pipette 1 mL of the biological sample (e.g., urine) into a 15 mL centrifuge tube.
-
Add an appropriate internal standard (e.g., BZP-d7).
-
Adjust the sample pH to ~12 with 1M sodium hydroxide to deprotonate the piperazine analytes.[9]
-
Add 5 mL of an immiscible organic solvent (e.g., n-hexane or a mixture of ethyl acetate/hexane).
-
Vortex vigorously for 5 minutes to facilitate extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is ready for derivatization.
Protocol 3: Solid-Phase Extraction (SPE) (for Biological Fluids)
SPE provides a cleaner extract than LLE and is highly recommended for complex matrices like plasma or for achieving low detection limits.[2]
Rationale: SPE uses a solid sorbent (e.g., a mixed-mode cation exchange cartridge) to selectively retain the analytes of interest while allowing matrix interferences to be washed away. The analytes are then eluted with a small volume of solvent.
Step-by-Step Procedure (using a mixed-mode cation exchange cartridge):
-
Sample Pre-treatment:
-
For plasma: Precipitate proteins by adding 2 mL of acetonitrile to 1 mL of plasma. Vortex and centrifuge. Use the supernatant.[2]
-
For urine: Dilute 1 mL of urine with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6).
-
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Allow it to pass through slowly under gravity or gentle vacuum.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove polar and non-polar interferences, respectively.
-
Analyte Elution: Elute the retained piperazine derivatives by passing 3 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate through the cartridge.
-
Evaporation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is ready for derivatization.
Part B: Derivatization for Enhanced Analysis
Derivatization is a critical step for robust GC-MS analysis of piperazines. It converts the polar N-H group into a less polar, more volatile derivative, leading to sharper, more symmetrical chromatographic peaks and improved sensitivity. Perfluoroacylation is a common and effective method.[2][3]
Protocol 4: Perfluoroacylation
Rationale: Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react readily with the secondary amine of the piperazine ring to form stable, volatile fluoroacyl derivatives.
Step-by-Step Procedure:
-
Reconstitute the dried extract from Part A in 100 µL of ethyl acetate.
-
Add 50 µL of the derivatizing agent (e.g., PFPA).
-
Cap the vial tightly and heat at 70°C for 20 minutes in a heating block or water bath.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final derivatized residue in 100 µL of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS injection.
Part C: GC-MS Instrumentation and Analysis
The instrumental parameters must be optimized to achieve good separation and sensitive detection.
Overall GC-MS Analysis Workflow
Caption: Linear workflow of the GC-MS analytical process.
Table 1: Typical GC-MS Operating Conditions
The following parameters serve as a robust starting point for the analysis of derivatized piperazines.[2][8]
| Parameter | Typical Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Port | Splitless or Split (e.g., 20:1) | Splitless mode is used for trace analysis to maximize sensitivity. Split mode is used for higher concentrations to prevent column overload. |
| Injector Temperature | 260 °C | Ensures rapid and complete volatilization of the derivatized analytes without thermal degradation. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas that provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., Equity-5, DB-5ms) | A standard, non-polar column that provides excellent separation for a wide range of semi-volatile compounds. |
| Oven Temperature Program | Initial: 60°C (hold 1 min), Ramp 1: 10°C/min to 170°C (hold 2 min), Ramp 2: 15°C/min to 280°C (hold 4 min) | A multi-step ramp effectively separates analytes with different boiling points while minimizing analysis time. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | Prevents condensation of analytes within the ion source. |
| Transfer Line Temperature | 280 °C | Prevents condensation of analytes as they transfer from the GC to the MS. |
| Acquisition Mode | Full Scan: m/z 50-550 (for qualitative screening and identification) Selected Ion Monitoring (SIM): (for quantitative analysis) | Full Scan mode collects all ions within a mass range, useful for identifying unknowns. SIM mode monitors only specific characteristic ions, dramatically increasing sensitivity and selectivity for target compounds. |
Part D: Data Analysis and Interpretation
Identification
A compound is identified by a combination of two parameters:
-
Retention Time (RT): The time it takes for the analyte to elute from the GC column. It should match the RT of a known reference standard analyzed under identical conditions.
-
Mass Spectrum: The fragmentation pattern produced by EI. This pattern is a unique "fingerprint" of the molecule and should match the spectrum of a reference standard or a validated library spectrum.
Table 2: Characteristic EI Mass Fragments (m/z) for Common Piperazine Derivatives
The mass spectra of piperazine derivatives are characterized by fragmentation of the piperazine ring and cleavage at the benzyl or phenyl substituent.[10][11]
| Compound | Common Name | Key Fragment Ions (m/z) | Notes on Fragmentation |
| 1-Benzylpiperazine | BZP | 91 , 134, 176, 56 | The m/z 91 ion (tropylium) is the characteristic base peak for the benzyl moiety. |
| 1-(3-Trifluoromethylphenyl)piperazine | TFMPP | 188 , 230, 172, 145 | Fragmentation is dominated by cleavage within the piperazine ring. |
| 1-(3-Chlorophenyl)piperazine | mCPP | 154 , 196, 138, 57 | The isotopic pattern of chlorine (M+ and M+2) can be observed for chlorine-containing fragments. |
| 1-(3,4-Methylenedioxybenzyl)piperazine | MDBP | 135 , 220, 77 | The m/z 135 ion is the characteristic base peak for the methylenedioxybenzyl moiety. |
Note: Bolded values often represent the base peak in the spectrum.
Quantification
For accurate quantification, an internal standard (IS) is added to all samples, calibrators, and controls at the beginning of the sample preparation process. A deuterated analog of one of the analytes (e.g., BZP-d7) is an ideal IS. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibrators. The concentration of the unknown sample is then determined from this curve.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated. Key parameters, as demonstrated in validated studies, include:[2][3]
-
Linearity: The method should be linear over a defined concentration range (e.g., 0.01 - 10 µg/mL).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified. For BZP and TFMPP in plasma, LOQs can be as low as 0.016 µg/mL and 0.008 µg/mL in urine.[2][3]
-
Accuracy & Precision: Measured by analyzing quality control samples at low, medium, and high concentrations. Precision should typically be <15% RSD.
-
Extraction Efficiency: Should be consistent and reproducible across the concentration range, typically >75%.[3]
-
Specificity: The ability to detect the analyte without interference from matrix components, demonstrated by analyzing blank samples.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology. Published on Scholars.Direct. Retrieved from [Link]
-
DeRuiter, J., & Clark, C. R. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs, U.S. Department of Justice. Retrieved from [Link]
-
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
-
Kołomańska, M., Biedroń, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7522. MDPI. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
-
Al-Mokdad, A. M., DeRuiter, J., & Clark, C. R. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Toxicology and Forensic Sciences. Taylor & Francis Online. Retrieved from [Link]
-
Baron, M., Elie, L., & Gastaud, E. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2, 33-40. Royal Society of Chemistry. Retrieved from [Link]
- CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (2016). Google Patents.
-
Florek, E., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Retrieved from [Link]
-
Madabushi, R., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology. Retrieved from [Link]
-
Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of the Science of Food and Agriculture. Retrieved from [Link]
- Raj, S., Kumari, K.S., & Bhaskar, B.V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry An Indian Journal.
-
Kołomańska, M., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]
-
Chen, J., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. scholars.direct [scholars.direct]
- 3. scholars.direct [scholars.direct]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. mdpi.com [mdpi.com]
- 6. ojp.gov [ojp.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: 1-Benzenesulfonyl-3-methyl-piperazine as a Chemical Probe for the S100A2-p53 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Piperazine Scaffolds in Chemical Biology
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an ideal building block for molecules targeting a wide range of biological targets.[3] The derivatization of the piperazine core, for instance, through the addition of a benzenesulfonyl group, has been shown to yield compounds with potent and selective biological activities, from anti-inflammatory to anticancer effects.[4][5] This application note focuses on a specific derivative, 1-Benzenesulfonyl-3-methyl-piperazine, as a potential chemical probe.
While direct studies on 1-Benzenesulfonyl-3-methyl-piperazine are limited, extensive research on structurally related compounds strongly suggests its potential as an inhibitor of the S100A2-p53 protein-protein interaction (PPI).[6] S100A2 is a calcium-binding protein that is overexpressed in several cancers, including pancreatic cancer, where it binds to and inhibits the tumor suppressor protein p53.[6] The disruption of the S100A2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce cancer cell death. This document provides a comprehensive guide to the synthesis, characterization, and application of 1-Benzenesulfonyl-3-methyl-piperazine as a chemical probe to investigate the S100A2-p53 signaling axis.
Hypothesized Mechanism of Action
Based on studies of analogous compounds, 1-Benzenesulfonyl-3-methyl-piperazine is hypothesized to bind to a hydrophobic cleft on the surface of S100A2, a region critical for its interaction with p53.[6] This binding event is thought to allosterically induce a conformational change in S100A2, preventing its association with p53. The freed p53 is then able to translocate to the nucleus and activate the transcription of its target genes, leading to cell cycle arrest and apoptosis.
Figure 1: Hypothesized mechanism of action of 1-Benzenesulfonyl-3-methyl-piperazine.
Synthesis of 1-Benzenesulfonyl-3-methyl-piperazine
The synthesis of 1-Benzenesulfonyl-3-methyl-piperazine can be achieved through a straightforward nucleophilic substitution reaction.
Protocol 1: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperazine (1.2 equivalents) in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir at room temperature.
-
Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization of the Chemical Probe
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, and Chloroform |
| Purity (by HPLC) | >98% |
Experimental Protocols for Probe Validation
The following protocols are designed to validate 1-Benzenesulfonyl-3-methyl-piperazine as a chemical probe for the S100A2-p53 interaction.
Protocol 2: In Vitro Target Engagement - Pull-Down Assay
This assay confirms the direct binding of the probe to its hypothesized target, S100A2.
-
Immobilization of the Probe: Synthesize a biotinylated version of 1-Benzenesulfonyl-3-methyl-piperazine. Incubate streptavidin-coated magnetic beads with the biotinylated probe.
-
Protein Incubation: Incubate the probe-coated beads with purified recombinant S100A2 protein or cell lysate containing S100A2.
-
Washing: Wash the beads several times with an appropriate buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-S100A2 antibody.
Figure 2: Workflow for the pull-down assay.
Protocol 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
CETSA confirms target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Cell Treatment: Treat cultured cancer cells (e.g., MiaPaCa-2) with either vehicle (DMSO) or 1-Benzenesulfonyl-3-methyl-piperazine.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the amount of soluble S100A2 in each sample by Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
Protocol 4: Cellular Functional Assay - p53 Reporter Gene Assay
This assay measures the functional consequence of disrupting the S100A2-p53 interaction.
-
Cell Transfection: Co-transfect cancer cells with a p53-responsive luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase).
-
Probe Treatment: Treat the transfected cells with increasing concentrations of 1-Benzenesulfonyl-3-methyl-piperazine.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in normalized luciferase activity indicates the activation of p53 transcriptional activity.
Table 2: Illustrative Functional Data
| Concentration of Probe (µM) | Normalized Luciferase Activity (Fold Change) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.8 |
| 5 | 4.2 |
| 10 | 8.5 |
| 25 | 15.1 |
Conclusion and Future Directions
1-Benzenesulfonyl-3-methyl-piperazine represents a promising chemical probe for investigating the S100A2-p53 signaling pathway. The protocols outlined in this application note provide a robust framework for validating its mechanism of action and utility in cancer research. Future studies should focus on optimizing the probe's potency and selectivity, as well as evaluating its efficacy in preclinical cancer models. The development of such chemical probes is crucial for dissecting complex biological pathways and identifying novel therapeutic targets.
References
-
Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]
-
Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. (n.d.). RSC Medicinal Chemistry. [Link]
- Singh, P., & Kaur, M. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). Zeitschrift für Naturforschung C. [Link]
- The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2021). In Advances in Chemistry Research.
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis. [Link]
- Method for preparing 1-methylpiperazine. (1959).
- Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof. (2012).
- A process for preparing 1-methyl-3-phenylpiperazine. (2004).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Alkylation Protocols for Piperazine Compounds
Introduction: The Ubiquitous Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of blockbuster drugs.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide handles for molecular derivatization, influence aqueous solubility, and can engage in crucial hydrogen bonding interactions with biological targets. N-alkylation of the piperazine moiety is a fundamental transformation in the synthesis of these therapeutic agents, allowing for the introduction of diverse substituents that modulate pharmacological activity, selectivity, and pharmacokinetic profiles.
This comprehensive guide provides detailed application notes and protocols for the most common and effective N-alkylation strategies for piperazine compounds. Designed for researchers, scientists, and drug development professionals, this document goes beyond simple step-by-step instructions. It delves into the mechanistic underpinnings of each protocol, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.
Strategic Approaches to Piperazine N-Alkylation: A Comparative Overview
The selective introduction of alkyl groups onto one or both nitrogen atoms of the piperazine ring presents a common challenge: controlling the degree of alkylation. Direct alkylation of piperazine often leads to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.[2] To address this, two primary strategies are employed: the use of protecting groups to ensure mono-alkylation and methods that are inherently more selective. This guide will focus on three cornerstone protocols:
-
Reductive Amination: A robust and versatile method for forming C-N bonds, particularly effective for introducing a wide range of alkyl groups.[3]
-
Direct Alkylation with Alkyl Halides: A classical and often straightforward approach, with selectivity challenges that can be overcome with careful control of stoichiometry and the use of protecting groups.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl piperazines, a common motif in modern pharmaceuticals.[4]
Protocol 1: Reductive Amination - The Workhorse of N-Alkylation
Reductive amination is a highly reliable method for the N-alkylation of piperazines, proceeding through the formation of an iminium ion intermediate, which is then reduced in situ.[3] This two-step, one-pot procedure offers excellent control over mono-alkylation, especially when starting with a mono-protected piperazine, and avoids the over-alkylation issues sometimes seen with direct alkylation.[2]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by dehydration to yield a transient iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the desired N-alkylated piperazine.[3]
The choice of reducing agent is critical. Mild hydride reagents are preferred as they are capable of reducing the iminium ion but not the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the most commonly used reagents for this purpose due to their selectivity.[3]
Visualizing the Reductive Amination Workflow
Caption: A typical workflow for the reductive amination of a piperazine derivative.
Detailed Experimental Protocol: N-Alkylation of N-Boc-Piperazine
This protocol describes the reductive amination of N-Boc-piperazine with a generic aldehyde.
Materials:
-
N-Boc-piperazine
-
Aldehyde (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-Boc-piperazine (1.0 equivalent) and the aldehyde (1.0 - 1.2 equivalents). Dissolve the starting materials in DCM or DCE.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise at room temperature. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated-N'-Boc-piperazine.[5]
Quantitative Data Summary
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | >95 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 6 | 92 |
| Isovaleraldehyde | NaBH₃CN | MeOH | 12 | 88 |
Troubleshooting
-
Low Yield:
-
Cause: Incomplete iminium ion formation or degradation of the reducing agent.
-
Solution: Ensure anhydrous reaction conditions. The addition of a catalytic amount of acetic acid can facilitate iminium ion formation. Use freshly opened or properly stored reducing agents.
-
-
Presence of Starting Materials:
-
Cause: Insufficient reducing agent or short reaction time.
-
Solution: Add an additional portion of the reducing agent and continue to monitor the reaction.
-
-
Formation of Byproducts:
-
Cause: Reaction of the reducing agent with the starting carbonyl compound.
-
Solution: Use a more selective reducing agent like NaBH(OAc)₃. Add the reducing agent portion-wise to control the reaction temperature.
-
Protocol 2: Direct Alkylation with Alkyl Halides - A Classic Approach
Direct N-alkylation with alkyl halides is a fundamental and widely used method for constructing C-N bonds. While seemingly straightforward, achieving selective mono-alkylation of piperazine requires careful control of reaction conditions to prevent the formation of di-alkylated and quaternary ammonium byproducts.[2]
Mechanistic Rationale
This reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen atom of the piperazine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. The reactivity of the alkyl halide follows the order I > Br > Cl.
The primary challenge is that the mono-alkylated product is often more nucleophilic than the starting piperazine, leading to a second alkylation event. To circumvent this, several strategies can be employed:
-
Using a large excess of piperazine: This statistically favors the mono-alkylation product.
-
Using a mono-protected piperazine: This is the most common and effective strategy. The protecting group, typically a tert-butoxycarbonyl (Boc) group, deactivates one of the nitrogen atoms, allowing for selective alkylation of the other. The protecting group can then be removed in a subsequent step.[2]
Visualizing the Direct Alkylation Workflow
Caption: A general workflow for the direct alkylation of a mono-protected piperazine.
Detailed Experimental Protocol: Mono-N-Alkylation of Piperazine using a Protecting Group
This protocol outlines the alkylation of N-Boc-piperazine with an alkyl bromide.
Materials:
-
N-Boc-piperazine
-
Alkyl bromide (1.0 - 1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) as base (1.5 - 2.0 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend N-Boc-piperazine (1.0 equivalent) and the base (e.g., K₂CO₃, 1.5 - 2.0 equivalents) in the chosen solvent (e.g., ACN or DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add the alkyl bromide (1.0 - 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. If DMF is used as the solvent, it can be removed under high vacuum.
-
Extraction: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection (if required): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.[6]
Quantitative Data Summary
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | ACN | 80 | 6 | 94 |
| Ethyl bromoacetate | DIPEA | DMF | 60 | 12 | 89 |
| 1-Bromobutane | K₂CO₃ | ACN | 80 | 24 | 85 |
Troubleshooting
-
Di-alkylation:
-
Cause: Reaction of the product with the alkyl halide.
-
Solution: Ensure the use of a mono-protected piperazine. If using unprotected piperazine, use a large excess of it.
-
-
No or Slow Reaction:
-
Cause: Low reactivity of the alkyl halide or insufficient temperature.
-
Solution: Use a more reactive alkyl halide (e.g., iodide instead of bromide or chloride). Increase the reaction temperature.
-
-
Formation of Quaternary Ammonium Salt:
-
Cause: Over-alkylation of the product.
-
Solution: Use a milder base and carefully control the stoichiometry of the alkyl halide. The use of a mono-protected piperazine is the most effective way to avoid this.[2]
-
Protocol 3: Buchwald-Hartwig Amination - Forging N-Aryl and N-Heteroaryl Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl and N-heteroaryl piperazines.[4] This powerful method allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance, making it an indispensable tool in modern drug discovery.[7]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is generally believed to involve the following key steps:[7]
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the nitrogen atom to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl piperazine product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
The success of the reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. Sterically hindered and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[4]
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: N-Arylation of N-Boc-Piperazine
This protocol provides a general procedure for the Buchwald-Hartwig amination of N-Boc-piperazine with an aryl bromide.
Materials:
-
N-Boc-piperazine (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous toluene or dioxane as solvent
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equivalent), N-Boc-piperazine (1.2 - 1.5 equivalents), the base (e.g., NaOt-Bu, 1.4 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Quantitative Data Summary
| Aryl Halide | Pd Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 12 | 92 |
| 2-Chloropyridine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 4-Bromoanisole | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 8 | 95 |
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst, poor choice of ligand or base, or presence of oxygen.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Screen different ligands and bases. Use a pre-catalyst for more reliable initiation.
-
-
Dehalogenation of the Aryl Halide:
-
Cause: A common side reaction, particularly with electron-rich aryl halides.
-
Solution: Use a less reactive base (e.g., K₃PO₄). Lowering the reaction temperature may also help.
-
-
Formation of Biaryl Byproducts:
-
Cause: Homocoupling of the aryl halide.
-
Solution: Optimize the catalyst and ligand loading. Ensure the amine is present in a slight excess.
-
Conclusion: A Versatile Toolkit for Piperazine Functionalization
The N-alkylation of piperazines is a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The protocols detailed in this guide—reductive amination, direct alkylation, and Buchwald-Hartwig amination—represent a versatile and powerful toolkit for the medicinal chemist. By understanding the underlying mechanisms and the key parameters that govern each reaction, researchers can effectively and selectively introduce a wide range of substituents onto the piperazine scaffold, enabling the exploration of chemical space and the optimization of drug candidates. The provided protocols, quantitative data, and troubleshooting guides serve as a practical resource for the successful implementation of these essential synthetic methods.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- An, G., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
- Hallas, G., & Hepworth, J. D. (1998). A Simple Synthesis of N-Alkylpiperazines.
- Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- BASF SE. (2014). Method for preparing n-alkyl-piperazines.
- Williams, C. K., et al. (2018).
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of piperazines. [Link]
- Göktaş, F. K., et al. (2012). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperazine Synthesis
A Senior Application Scientist's Guide to Troubleshooting and Frequently Asked Questions
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we understand that while the synthesis of the piperazine core is a well-established practice, optimizing reaction conditions to achieve high yield, purity, and regioselectivity can be a significant challenge. This resource provides in-depth, field-proven insights to help you navigate common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your piperazine synthesis experiments. We delve into the root causes of these issues and provide actionable, step-by-step solutions.
Issue 1: Low Yield in N-Arylpiperazine Synthesis via Buchwald-Hartwig Amination
Q: I am attempting to synthesize an N-arylpiperazine using a Buchwald-Hartwig reaction between an aryl halide and piperazine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
A: Low yields in Buchwald-Hartwig aminations of piperazines are a common issue and can often be traced back to several key factors: catalyst system inefficiency, substrate reactivity, or suboptimal reaction conditions.
Causality and Optimization Strategy:
The catalytic cycle of the Buchwald-Hartwig amination is a delicate balance of oxidative addition, ligand exchange, and reductive elimination. Any disruption in this cycle can lead to low product formation.
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. Electron-rich and sterically hindered aryl chlorides, for instance, often require more active catalyst systems.[1] While a variety of palladium sources can be effective, the ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For challenging substrates, consider using more advanced, bulky biarylphosphine ligands.
-
Base Selection: The base is not just a proton scavenger; it also influences the rate of the reaction and the stability of the catalyst. A base that is too weak may not facilitate the deprotonation of the piperazine effectively, while a very strong base can lead to side reactions or catalyst decomposition. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be evaluated.
-
Solvent Choice: The solvent must be able to dissolve the reactants and maintain the catalyst's activity. Aprotic polar solvents like toluene, dioxane, and THF are commonly used. The choice of solvent can influence the reaction rate and selectivity. For instance, in some cases, using piperazine itself as a solvent can be an eco-friendly and effective option for the synthesis of arylpiperazines.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination for N-arylpiperazine synthesis.
Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add your aryl halide (1.0 mmol), piperazine (1.2 mmol), and the chosen base (2.0 mmol).
-
Catalyst/Ligand Addition: In a separate glovebox, prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃) and various phosphine ligands. Add the appropriate amount of catalyst and ligand to each reaction vial. A typical catalyst loading is 1-2 mol% of the palladium precursor and a Pd:ligand ratio of 1:2.
-
Solvent Addition: Add the chosen dry, degassed solvent (e.g., toluene, 3 mL) to each vial.
-
Reaction: Seal the vials and place them in a preheated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Analysis: Once the reaction is complete, or no further conversion is observed, quench the reaction, perform a standard aqueous workup, and analyze the crude product by ¹H NMR or GC to determine the yield.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | SPhos | RuPhos | JohnPhos |
| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ | NaOtBu |
| Solvent | Toluene | Dioxane | THF | Toluene |
| Temperature | 100 °C | 100 °C | 100 °C | 110 °C |
| Yield (%) | Record Yield | Record Yield | Record Yield | Record Yield |
Table 1: Example screening table for optimizing Buchwald-Hartwig amination conditions.
Issue 2: Formation of Disubstituted Piperazine Byproduct
Q: I am trying to synthesize a monosubstituted piperazine, but I am consistently observing the formation of a significant amount of the 1,4-disubstituted byproduct. How can I improve the selectivity for the desired mono-substituted product?
A: The formation of disubstituted piperazine is a classic challenge in piperazine chemistry, arising from the comparable nucleophilicity of the two nitrogen atoms. The key to achieving high monosubstitution lies in manipulating the relative reactivity of the two nitrogens or controlling the stoichiometry of the reactants.
Causality and Optimization Strategy:
-
Protecting Group Strategy: The most reliable method to ensure monosubstitution is to use a piperazine derivative with one nitrogen protected by a suitable protecting group (e.g., Boc, Cbz, or a benzyl group). The protecting group can be removed in a subsequent step. For example, N-Boc-piperazine is a common starting material for this purpose.
-
Stoichiometric Control: Using a large excess of piperazine can statistically favor monosubstitution.[2] While effective, this approach can be wasteful and may complicate purification due to the need to remove a large amount of unreacted piperazine.
-
In Situ Protonation: A clever strategy involves using a protonated piperazine salt. The protonation of one nitrogen atom deactivates it towards nucleophilic attack, allowing the other nitrogen to react selectively. This can be achieved by reacting piperazine with one equivalent of an acid.[3]
Troubleshooting Workflow:
Caption: Decision tree for minimizing disubstitution in piperazine synthesis.
Experimental Protocol: Monosubstitution using Piperazine Monohydrochloride
-
Preparation of Piperazine Monohydrochloride: In a round-bottom flask, dissolve piperazine (2.0 eq) in a suitable solvent like methanol. Slowly add one equivalent of concentrated hydrochloric acid while stirring. The piperazine monohydrochloride will precipitate. Isolate the salt by filtration and dry it under vacuum.
-
Reaction Setup: In a reaction vessel, suspend the prepared piperazine monohydrochloride (1.1 eq) and your electrophile (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid).[3]
-
Reaction Conditions: Add a base, such as triethylamine (1.2 eq), to neutralize the hydrochloride in situ and liberate the free base for reaction. Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, filter off any remaining salts. Concentrate the filtrate and purify the crude product by column chromatography or crystallization to isolate the desired monosubstituted piperazine.
Issue 3: Difficulty in Product Purification
Q: My reaction to synthesize a substituted piperazine appears to be successful by LC-MS, but I am struggling to purify the final product. It seems to be very polar, and I am having issues with both extraction and chromatography.
A: Purification of piperazine derivatives can be challenging due to their basic nature and often high polarity, which can lead to issues like poor solubility in common organic solvents and streaking on silica gel columns.
Causality and Optimization Strategy:
-
Salt Formation: The basic nitrogen atoms of the piperazine ring can readily form salts with any acidic species present in the reaction mixture or during workup (e.g., from acidic byproducts or an acidic wash). These salts are often highly polar and may be water-soluble, leading to loss of product into the aqueous phase during extraction.
-
Interaction with Silica Gel: The basic nitrogens of piperazines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation during column chromatography.
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting the purification of piperazine derivatives.
Experimental Protocol: Purification of a Basic Piperazine Derivative by Column Chromatography
-
Workup: After quenching the reaction, perform an aqueous workup. Ensure the aqueous layer is made basic (pH > 10) with a suitable base (e.g., 1M NaOH) before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[4]
-
Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography Preparation: Prepare a silica gel column. For the eluent, choose a suitable solvent system (e.g., a gradient of methanol in DCM). To this eluent, add a small amount of a basic modifier, such as 1-2% triethylamine or a 7N solution of ammonia in methanol. This will neutralize the acidic sites on the silica gel and prevent streaking.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Elute the column with the prepared solvent system, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified piperazine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for piperazine synthesis, and how do I choose the right one for my target molecule?
A1: The choice of starting material depends on the desired substitution pattern of the final piperazine.
-
For unsubstituted piperazine or simple N-alkylated piperazines: Common industrial methods involve the cyclization of diethanolamine or the reaction of ethylenediamine with ethylene glycol.[3] These methods are suitable for large-scale synthesis but may require high temperatures and pressures.
-
For N-arylpiperazines: The most common laboratory-scale methods are the Buchwald-Hartwig amination of an aryl halide with piperazine or a protected piperazine, or a nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient.[2]
-
For complex, substituted piperazines: A modular approach starting from amino acids or other chiral precursors is often employed to control stereochemistry.[4] Reductive amination of a diamine with a diketone or a related precursor is also a versatile method.[2]
Q2: How do I decide between a classical condensation method and a modern catalytic method for my piperazine synthesis?
A2: The decision depends on factors like scale, substrate scope, and available resources.
-
Classical Condensation Methods (e.g., from diethanolamine) are often cost-effective for large-scale production of simple piperazines but may lack the functional group tolerance and mild conditions of modern methods.[3]
-
Modern Catalytic Methods (e.g., Buchwald-Hartwig, photoredox catalysis) offer broader substrate scope, higher functional group tolerance, and generally milder reaction conditions, making them ideal for the synthesis of complex and diverse piperazine libraries in a research and development setting.[1][5] However, the catalysts and ligands can be expensive.
Q3: What are the key safety considerations when working with piperazine and its derivatives?
A3: Piperazine and many of its derivatives are corrosive and can cause skin and eye irritation. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reagents used in piperazine synthesis, such as certain organometallic catalysts and strong bases, may be pyrophoric or water-sensitive and require handling under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]
-
Vitaku, E., & Njardarson, J. T. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 548. [Link]
-
Sergeev, A. G., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-235. [Link]
-
Thirumal, M., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(21), 6681. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
Sources
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Benzenesulfonyl-3-methyl-piperazine
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-Benzenesulfonyl-3-methyl-piperazine. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs) & First Principles
This section addresses fundamental questions regarding the properties of 1-Benzenesulfonyl-3-methyl-piperazine and the rationale behind its purification.
Q1: What are the essential physical and chemical properties of 1-Benzenesulfonyl-3-methyl-piperazine that influence its purification?
A1: Understanding the molecule's characteristics is critical for designing an effective purification strategy. Key properties include:
-
Molecular Structure: The molecule contains a benzenesulfonyl group attached to a piperazine ring, which also has a methyl group at the 3-position. The presence of the tertiary amine in the piperazine ring gives the molecule basic properties.
-
Polarity: It is a moderately polar compound. The sulfonyl group is polar, while the phenyl and methyl groups are non-polar.
-
Solubility: It exhibits low solubility in water but is soluble in many common organic solvents like dichloromethane and chloroform[1]. Its solubility in alcohols like ethanol and methanol is also generally good, especially upon heating[2]. Solubility in non-polar solvents like hexanes is expected to be low.
-
Basicity: The free nitrogen atom on the piperazine ring is basic (pKa of the conjugate acid is typically around 8-9). This allows the molecule to be protonated by acids to form salts, which dramatically increases its aqueous solubility. This property is the cornerstone of acid-base extraction techniques.
Q2: What are the most common impurities I should expect in my crude 1-Benzenesulfonyl-3-methyl-piperazine sample?
A2: Impurities typically originate from the starting materials or side reactions during synthesis. Common culprits include:
-
Unreacted Starting Materials: Residual 3-methylpiperazine and benzenesulfonyl chloride (or its hydrolysis product, benzenesulfonic acid).
-
Di-substituted Byproduct: 1,4-Bis(benzenesulfonyl)-2-methyl-piperazine, formed if the benzenesulfonyl chloride reacts with both nitrogen atoms of the piperazine ring.
-
Positional Isomers: If the synthesis starts from an impure piperazine source, isomers could be present[3][4].
-
Residual Solvents: Solvents used in the reaction, such as dichloromethane, toluene, or acetonitrile[3][5].
Q3: Why is achieving high purity for this compound important?
A3: High purity is paramount, particularly in drug development. 1-Benzenesulfonyl-3-methyl-piperazine and its derivatives are often intermediates in the synthesis of pharmacologically active molecules[4][6]. Impurities can lead to unwanted side effects, reduce the efficacy of the final active pharmaceutical ingredient (API), and cause complications in downstream reactions. Regulatory bodies require stringent purity levels (often >98%) for all intermediates used in API synthesis.
Part 2: Purification Method Selection Guide
Choosing the right purification method depends on the scale of your experiment and the nature of the impurities. The following decision tree provides a logical workflow for selecting the most appropriate technique.
Caption: Workflow for selecting the appropriate purification method.
Part 3: Troubleshooting Guides (Q&A Format)
This section addresses specific problems you may encounter during purification.
Recrystallization Issues
Q: My compound is "oiling out" instead of forming crystals during recrystallization. What's wrong and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens for two reasons:
-
Melting Point Depression: The boiling point of your chosen solvent is higher than the melting point of your compound (or the melting point of your compound when depressed by impurities). The compound dissolves, but upon cooling, it separates as a melt before it can form a crystal lattice.
-
Insufficient Solvent: If the solution is too concentrated, the compound may become supersaturated at a temperature above its melting point.
Causality & Solution:
-
Solution 1 (Re-dissolve and Add More Solvent): Heat the solution to re-dissolve the oil, then add more hot solvent to decrease the saturation point. This may allow crystallization to occur at a lower temperature.
-
Solution 2 (Change Solvents): Choose a solvent with a lower boiling point. For example, if you are using ethanol, try switching to ethyl acetate or a mixture like ethanol/water, provided the compound is soluble in it when hot and insoluble when cold[7].
-
Solution 3 (Scratching): Vigorously scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
Q: I've cooled my recrystallization solution, but no crystals have formed. What should I do?
A: This is a common issue related to supersaturation or using too much solvent.
-
Causality (Supersaturation): The solution may be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, but there are no nucleation sites for crystals to begin forming.
-
Causality (Excess Solvent): You may have added too much solvent, and the solution is not saturated even at low temperatures.
Solutions:
-
Induce Crystallization: Try scratching the flask or adding a "seed crystal" (a tiny crystal of the pure compound) to initiate nucleation.
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again slowly.
-
Cool Further: Place the flask in an ice bath to further decrease the solubility of your compound[8]. Be aware that rapid cooling can sometimes trap impurities.
Column Chromatography Issues
Q: My compound is streaking down the TLC plate and the column. How can I get sharp bands?
A: Streaking is usually caused by the compound interacting too strongly with the stationary phase (silica gel) or being overloaded.
-
Causality (Strong Interaction): The basic nitrogen on the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This causes some molecules to "stick" and elute slowly, resulting in a streak.
-
Causality (Overloading): Applying too much compound to the TLC plate or column can exceed the capacity of the stationary phase, leading to poor separation and tailing bands.
Solutions:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonia to your eluent system. This deactivates the acidic sites on the silica, preventing the basic amine from sticking and allowing for sharper bands.
-
Reduce the Load: Ensure you are not spotting too much material on your TLC plate or loading too much crude product onto your column.
-
Change Solvent System: Increase the polarity of your eluent to move the compound faster, which can sometimes reduce tailing.
Acid-Base Extraction Issues
Q: I've formed a stable emulsion at the interface of my aqueous and organic layers during extraction. How can I break it?
A: Emulsions are colloidal suspensions of one liquid in another and are common when dealing with basic compounds and solvents that have some mutual solubility.
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion and force the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. This minimizes emulsion formation.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes help to break it up.
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for material that is already >90% pure.
| Parameter | Recommended Solvent/Condition | Rationale |
| Primary Solvent | Isopropanol (IPA) or Ethanol | The compound is expected to be highly soluble when hot and sparingly soluble when cold. |
| Co-solvent (if needed) | Water or Hexane | Used to fine-tune the polarity of the solvent system to achieve ideal solubility characteristics. |
| Temperature | Heat to boiling, cool to 0-4°C | Maximizes the solubility difference between hot and cold conditions to ensure good recovery. |
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring.
-
Achieve Saturation: Continue adding small portions of hot isopropanol until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals[7].
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This method is excellent for removing acidic or basic impurities from the neutral product.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Procedure:
-
Dissolve: Dissolve the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel[3][4].
-
Acid Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). The basic 1-Benzenesulfonyl-3-methyl-piperazine will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Separate: Separate the two layers. Keep the aqueous layer and discard the organic layer.
-
Basify: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) until the pH is strongly basic (pH > 12). The deprotonated product will precipitate or form an oil.
-
Re-extract: Extract the basic aqueous solution three times with fresh portions of the organic solvent (DCM or ethyl acetate)[9].
-
Dry and Concentrate: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
-
Chem-Impex. (S)-1-Boc-3-methylpiperazine.
-
SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
-
Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
-
Google Patents. (2004). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
-
Google Patents. (1959). US2919275A - Purification of piperazine.
-
Merck Millipore. (n.d.). 1-Methylpiperazine CAS 109-01-3.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 808712, 1-(Benzenesulfonyl)piperazine.
-
Bouling Chemical Co., Limited. (n.d.). 1-Benzyloxycarbonyl-(S)-3-Methylpiperazine Chemical Properties.
-
Sigma-Aldrich. (n.d.). 1-Methyl-3-phenylpiperazine 97%.
-
Quick Company. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine.
-
Organic Syntheses. (n.d.). 1-benzylpiperazine.
-
Sigma-Aldrich. (n.d.). 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine ≥98.0% (HPLC).
-
SWGDrug. (2005). BENZYLPIPERAZINE.
-
SIELC. (n.d.). Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column.
-
Google Patents. (2016). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
-
Google Patents. (2012). CN102838567B - Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof.
-
Sigma-Aldrich. (n.d.). 1-(3-Methylphenyl)piperazine ≥97.5% (HPLC).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
Sources
- 1. 1-Benzyloxycarbonyl-(S)-3-Methylpiperazine | Chemical Properties, Uses, Safety & Supplier in China [chemheterocycles.com]
- 2. CN102838567B - Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof - Google Patents [patents.google.com]
- 3. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 4. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 5. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mt.com [mt.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Benzenesulfonyl Piperazine Synthesis
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of benzenesulfonyl piperazines. Our goal is to equip you with the expertise to navigate common challenges, optimize your reaction outcomes, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-benzenesulfonylpiperazine and its derivatives. Each answer provides a causal explanation and actionable protocols to resolve the problem.
Q1: Why is my yield of 1-benzenesulfonylpiperazine unexpectedly low?
Low yield is a frequent issue that can often be traced back to one of three primary causes: competitive side reactions, degradation of the starting material, or suboptimal reaction conditions.
Causality Analysis:
-
1,4-Disubstitution: The most significant yield-reducing side reaction is the formation of the symmetrically disubstituted byproduct, 1,4-bis(benzenesulfonyl)piperazine. Since piperazine has two reactive secondary amine nitrogens, the initially formed mono-substituted product can react with another molecule of benzenesulfonyl chloride. This competitive reaction is often a major pathway, significantly lowering the yield of the desired product[1][2].
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is a highly reactive electrophile that is susceptible to hydrolysis, especially in the presence of moisture or at elevated temperatures[3][4]. This reaction converts the sulfonyl chloride into the unreactive benzenesulfonic acid, effectively removing it from the reaction and reducing the potential yield[4][5][6].
-
Suboptimal Base or Solvent Choice: The selection of the base and solvent is critical. An inappropriate base may not effectively neutralize the HCl generated during the reaction, leading to the formation of piperazine dihydrochloride, which is unreactive. The solvent must be anhydrous and capable of dissolving the reactants to facilitate the reaction[4].
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution |
| Low yield with a major non-polar byproduct | Disubstitution | Control stoichiometry, use slow addition of sulfonyl chloride, or employ a mono-protection strategy. |
| Low yield with no significant byproduct | Hydrolysis of sulfonyl chloride | Ensure strictly anhydrous conditions. Use freshly opened or purified reagents. |
| Reaction stalls or proceeds very slowly | Incorrect base/solvent | Use a non-nucleophilic base (e.g., triethylamine) and an anhydrous aprotic solvent (e.g., DCM, THF). |
Q2: I've identified a significant, less polar byproduct in my reaction mixture. What is it, and how can I prevent it?
This byproduct is almost certainly 1,4-bis(benzenesulfonyl)piperazine . Its formation is a classic challenge in piperazine chemistry. Because the nitrogen on the mono-substituted product is still nucleophilic, it can compete with the starting piperazine for the benzenesulfonyl chloride.
Prevention Strategy: Favoring Monosubstitution
The key to preventing disubstitution is to make the initial reaction of piperazine with benzenesulfonyl chloride significantly faster than the subsequent reaction of the product. This can be achieved by manipulating the nucleophilicity of the piperazine nitrogens.
dot
Caption: Desired vs. Competitive Side Reaction Pathway.
Protocol 1: Monoprotonation of Piperazine
The most effective method to achieve selective monosubstitution is to protect one of the nitrogen atoms through protonation. By forming a piperazin-1-ium salt (e.g., monohydrochloride), one nitrogen becomes a non-nucleophilic ammonium ion, leaving the other free to react[1][2][7].
Step-by-Step Methodology:
-
Prepare Piperazine Monohydrochloride: In a reaction vessel, dissolve piperazine (2 equivalents) in a suitable solvent like methanol. Add piperazine dihydrochloride (1 equivalent) to the solution. The two will equilibrate to form piperazine monohydrochloride in situ[1].
-
Reaction Setup: Cool the mixture to 0-5 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slow Addition of Electrophile: Dissolve benzenesulfonyl chloride (1 equivalent) in an anhydrous solvent (e.g., Dichloromethane - DCM). Add this solution dropwise to the cooled piperazine mixture over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, the precipitated piperazine dihydrochloride can be filtered off. The desired product is then typically isolated from the filtrate by evaporation and subsequent purification[1].
Q3: My final product is contaminated with unreacted piperazine and its salts. What is the most effective purification strategy?
Purifying polar compounds like 1-benzenesulfonylpiperazine from highly polar starting materials requires a multi-step approach.
Purification Workflow
dot
Caption: Workflow for Product Purification.
Detailed Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like DCM or ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate any unreacted piperazine, making it water-soluble and drawing it into the aqueous layer[8].
-
Separate the layers.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove the benzenesulfonic acid byproduct.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Recrystallization: The resulting solid can be recrystallized from a suitable solvent like isopropyl alcohol or ethanol/water mixture to yield the pure product[1][9]. Adding charcoal during recrystallization can help remove colored impurities[1].
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this synthesis?
The three most critical parameters are stoichiometry , temperature , and moisture control .
-
Stoichiometry: Using a slight excess of piperazine can help consume the sulfonyl chloride, but the most effective control is achieved through the mono-protonation strategy, which sets up an effective 1:1 stoichiometry of reactive amine to electrophile[1][7].
-
Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of benzenesulfonyl chloride is crucial to slow down the reaction rate, minimizing the formation of the disubstituted byproduct and reducing the rate of hydrolysis of the sulfonyl chloride.
-
Moisture Control: The use of anhydrous solvents and performing the reaction under an inert atmosphere is non-negotiable to prevent the hydrolysis of the highly sensitive benzenesulfonyl chloride starting material[4].
Q2: How exactly does monoprotonation prevent disubstitution?
The principle lies in selectively deactivating one of the two nucleophilic centers in piperazine.
Mechanism Explained: A free piperazine molecule has two basic nitrogen atoms. In an acidic medium, one of these nitrogens can accept a proton (H+) to form a piperazin-1-ium cation.
dot
Caption: Monoprotonation protects one nitrogen atom.
The positive charge on the protonated nitrogen atom strongly withdraws electron density from the entire ring, rendering it (and the adjacent nitrogen) non-nucleophilic. The remaining unprotonated nitrogen, however, is still a free secondary amine and is available to react with the benzenesulfonyl chloride. This elegant in-situ protection is the foundation for achieving high yields of the mono-substituted product[1][7].
Q3: What are the generally recommended reaction conditions?
While specific conditions can vary, the following table summarizes a robust starting point for achieving selective mono-sulfonylation of piperazine.
Table of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale | Reference |
| Piperazine Form | Piperazine Monohydrochloride (in situ) | Selectively protects one nitrogen to prevent disubstitution. | [1][7] |
| Stoichiometry | ~1:1 molar ratio of reactive piperazine to sulfonyl chloride | Minimizes excess electrophile available for a second reaction. | [8] |
| Solvent | Anhydrous Dichloromethane (DCM), THF, or Methanol | Aprotic solvents prevent hydrolysis; Methanol is suitable for forming the monohydrochloride. | [1][4][9] |
| Base | Triethylamine (TEA) or Pyridine (if not using monohydrochloride) | Non-nucleophilic base to scavenge HCl without competing with piperazine. | [4] |
| Temperature | 0-5 °C (during addition) | Reduces reaction rate, improving selectivity and minimizing hydrolysis. | [9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction. | [4] |
References
-
Štefko, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Available at: [Link]
- CN102838567B. Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof. Google Patents.
- CZ305317B6. Method of direct mono-N-substitution of piperazine. Google Patents.
-
Organic Syntheses Procedure: 1-benzylpiperazine. Available at: [Link]
- King, F. D. (Ed.). (2003). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
-
Ghosh, A. K., et al. (2012). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 55(20), 8744–8753. Available at: [Link]
- Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 589-597.
-
Imramovský, A., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Available at: [Link]
- Simanenko, Y. S., et al. (2004). Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process. Russian Journal of General Chemistry, 74(1), 86-94.
- King, J. F., et al. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1045-1052.
-
Wikipedia. Benzenesulfonyl chloride. Available at: [Link]
- Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 486-497.
- US2919275A. Purification of piperazine. Google Patents.
-
Štefko, M., Imramovský, A., & Jampílek, J. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
-
Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 9. CN102838567B - Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 1-Benzenesulfonyl-3-methyl-piperazine
Welcome to the technical support center for the synthesis and purification of 1-Benzenesulfonyl-3-methyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. The information is presented in a question-and-answer format to provide direct solutions to specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Yield Optimization
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in the synthesis of 1-Benzenesulfonyl-3-methyl-piperazine are a frequently reported issue. The primary cause often lies in the competitive reaction between mono- and di-substitution of the piperazine ring.
Causality and Key Considerations:
-
Di-substitution: The inherent reactivity of the secondary amine in the mono-substituted product makes it susceptible to reacting with another molecule of benzenesulfonyl chloride, leading to the formation of the undesired 1,4-bis(benzenesulfonyl)-3-methyl-piperazine. This is a common issue in piperazine chemistry.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction kinetics and the selectivity for mono-substitution. For instance, a patent for the synthesis of 1-Benzenesulfonylpiperazine reported a yield as low as 9.4% under certain aqueous conditions, highlighting the sensitivity of this reaction.[2]
-
Stoichiometry: An excess of 3-methyl-piperazine is often employed to favor the formation of the mono-substituted product. This statistical approach increases the probability of benzenesulfonyl chloride reacting with an unsubstituted piperazine molecule.
Troubleshooting Steps to Improve Yield:
-
Molar Ratio Adjustment: Employ a significant molar excess of 3-methyl-piperazine to benzenesulfonyl chloride. Ratios of 3:1 to 5:1 (piperazine:sulfonyl chloride) are a good starting point.[2]
-
Controlled Addition of Benzenesulfonyl Chloride: Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C). This slow addition helps to maintain a low concentration of the electrophile, thus minimizing di-substitution.
-
Choice of Base and Solvent:
-
Inorganic Base in a Biphasic System: Use a mild inorganic base like sodium bicarbonate or potassium carbonate in a biphasic solvent system (e.g., dichloromethane/water or toluene/water). The base neutralizes the HCl generated during the reaction, and the product remains in the organic phase.
-
Tertiary Amine Base: In an anhydrous organic solvent (e.g., dichloromethane, THF), use a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIPEA) as an acid scavenger.
-
-
Reaction Temperature: Maintain a low temperature throughout the addition of benzenesulfonyl chloride. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
Question 2: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and to quench the reaction before significant byproduct formation occurs.
Recommended Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials (3-methyl-piperazine and benzenesulfonyl chloride), the desired product, and the di-substituted byproduct. Visualize the spots using a UV lamp (for the aromatic rings) and/or a potassium permanganate stain (for the amines).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the consumption of starting materials and the formation of the product and byproducts by their respective mass-to-charge ratios. This is particularly useful for identifying minor impurities.[3]
Section 2: Purification and Purity Enhancement
Question 3: I am struggling to remove the di-substituted byproduct and unreacted 3-methyl-piperazine. What are the best purification strategies?
Effective purification is key to obtaining high-purity 1-Benzenesulfonyl-3-methyl-piperazine. A multi-step approach combining extraction and chromatography or recrystallization is often necessary.
Purification Workflow:
Caption: A typical purification workflow for 1-Benzenesulfonyl-3-methyl-piperazine.
Detailed Purification Protocols:
1. Acid-Base Extraction:
This technique is highly effective for removing the unreacted basic 3-methyl-piperazine from the neutral product and di-substituted byproduct.
-
Step 1: After the reaction is complete, quench the reaction mixture with water.
-
Step 2: If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent like dichloromethane or ethyl acetate.
-
Step 3: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The unreacted 3-methyl-piperazine will be protonated and move into the aqueous layer. The desired product and the di-substituted byproduct will remain in the organic layer.
-
Step 4: Separate the organic layer and wash it with brine, then dry it over anhydrous sodium sulfate.[4]
-
Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product containing the mono- and di-substituted compounds.
2. Column Chromatography:
Column chromatography is a reliable method for separating the mono-substituted product from the di-substituted byproduct due to their different polarities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for separating compounds with moderate polarity differences. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Start with a low polarity (e.g., 10% Ethyl Acetate) and gradually increase the polarity. The less polar di-substituted byproduct will elute first, followed by the more polar mono-substituted product. |
| Monitoring | TLC or UV detector | Track the elution of the compounds. |
3. Recrystallization:
Recrystallization can be an effective final purification step to obtain a highly crystalline product. The choice of solvent is critical.
-
Step 1: Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.
-
Step 2: Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Step 3: Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[4]
Suggested Recrystallization Solvents to Screen:
-
Ethanol
-
Isopropanol
-
Toluene[5]
-
Ethyl Acetate/Hexanes mixture
Question 4: My final product appears as an oil or a gummy solid. How can I induce crystallization?
The inability to obtain a crystalline solid can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Crystallization Issues:
-
Purity Check: Ensure the product is sufficiently pure using TLC or HPLC. If significant impurities are present, repeat the purification steps.
-
Solvent Removal: Ensure all residual solvents from the workup and purification are thoroughly removed under high vacuum.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a tiny crystal (a "seed") to the oil to initiate crystallization.
-
Solvent-Induced Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.
Reaction and Side Reaction Overview
Caption: Reaction scheme showing the desired mono-substitution and the common di-substitution side reaction.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 3. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Guide for Piperazine Coupling Reactions
Welcome to the technical support center for piperazine coupling reactions. As a Senior Application Scientist, I understand that while these reactions are powerful tools in medicinal chemistry and drug development, they can present unique challenges.[1][2][3] This guide is structured to provide clear, actionable solutions to common problems encountered in the lab, moving from frequent issues like low yield to more nuanced challenges such as side-product formation and purification. My goal is to explain the "why" behind each troubleshooting step, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My piperazine coupling reaction is showing low to no yield. What are the primary factors to investigate?
Low yield is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Catalyst System Inactivity: The choice of palladium catalyst and ligand is paramount, especially for less reactive coupling partners like aryl chlorides.[4]
-
Expert Insight: The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step. Sterically hindered, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) are designed to accelerate this step and stabilize the active catalytic species.[1]
-
Actionable Steps:
-
Ligand Selection: Ensure you are using a ligand appropriate for your substrate. For instance, ligands like RuPhos are often effective for secondary amines like piperazine.[1]
-
Catalyst Loading: While typically low (0.5-2 mol%), increasing the catalyst loading may be necessary for challenging substrates.
-
Pre-catalyst vs. In-situ Generation: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes provide more consistent results than generating the active catalyst in situ.
-
-
-
Sub-optimal Base Selection: The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the piperazine nitrogen.
-
Causality: The pKa of the base must be sufficient to deprotonate the piperazine but not so strong as to cause side reactions or catalyst degradation. The choice of base can also influence the solubility of the reaction components.[1]
-
Actionable Steps:
-
Base Strength: Sodium tert-butoxide (NaOtBu) is a common and effective strong, non-nucleophilic base. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be preferable.
-
Solubility: Ensure the base is adequately soluble in your chosen solvent.
-
-
-
Solvent Effects: The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions.
-
Expert Insight: Aprotic, non-polar to polar solvents are typically used. Toluene, dioxane, and THF are common choices. The solvent can influence the aggregation state of the catalyst and the rate of reaction.
-
-
Reaction Temperature and Time: These parameters are often interdependent.
-
Actionable Steps:
-
If no reaction is observed at a lower temperature (e.g., 80 °C), incrementally increase the temperature. Be aware that higher temperatures can sometimes lead to dehalogenation of the aryl halide or other side reactions.[5]
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Q2: I'm observing a significant amount of bis-arylation product. How can I favor mono-substitution?
Controlling selectivity between mono- and bis-N-arylation is a classic challenge with the symmetrical piperazine core.
Possible Causes & Solutions:
-
Stoichiometry: The ratio of piperazine to the aryl halide is a primary determinant of selectivity.
-
Causality: Using an excess of piperazine statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the mono-arylated product.
-
Actionable Steps:
-
Increase Piperazine Excess: Employ a significant excess of piperazine (e.g., 5-10 equivalents).[6] This is often the simplest and most effective solution.
-
Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing excess piperazine can further improve mono-selectivity.
-
-
-
Protecting Group Strategy: This is a highly reliable method for ensuring mono-functionalization.
-
Expert Insight: Protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) physically blocks it from reacting.[6][7] The Boc group is stable under many coupling conditions and can be readily removed post-coupling.
-
Workflow:
-
React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.
-
Perform the coupling reaction on the unprotected nitrogen.
-
Deprotect the Boc group using acidic conditions (e.g., TFA in DCM or HCl in dioxane).
-
-
Caption: Protecting group strategy for selective mono-arylation.
Q3: My reaction is complete, but I'm struggling to purify the product from the reaction mixture. What are some effective purification strategies?
Purification can be complicated by the basic nature of the piperazine product and the presence of catalyst residues and excess reagents.[6]
Possible Causes & Solutions:
-
Co-elution of Product and Impurities: The desired product may have similar polarity to starting materials or side products, making chromatographic separation difficult.[5]
-
Expert Insight: The basic nitrogen of the piperazine can interact strongly with silica gel, leading to tailing and poor separation.
-
Actionable Steps:
-
Acid/Base Extraction: Perform an aqueous workup. Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM) and wash with a dilute acid (e.g., 1M HCl) to protonate the piperazine-containing compounds, moving them to the aqueous layer. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the product back into an organic solvent.
-
Chromatography Modifiers: If column chromatography is necessary, add a small amount of a basic modifier like triethylamine (~1-2%) or ammonium hydroxide to the eluent system. This deactivates the acidic sites on the silica gel and improves peak shape.
-
-
-
Palladium Residue: Residual palladium can be difficult to remove and may be undesirable in the final product, especially for pharmaceutical applications.
-
Actionable Steps:
-
Filtration: Pass the crude reaction mixture through a plug of Celite® or silica gel to remove the bulk of the precipitated palladium.
-
Scavengers: Use a scavenger resin designed to bind palladium. These are commercially available and can be very effective.
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal can help adsorb residual palladium, though it may also lead to some product loss.
-
-
Advanced Troubleshooting
Q4: I'm observing dehalogenation of my aryl halide starting material. What causes this and how can it be minimized?
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings.
Possible Causes & Solutions:
-
β-Hydride Elimination: This can occur from the palladium-alkoxide intermediate formed from the base (e.g., NaOtBu).
-
Causality: If the reaction temperature is too high, or the ligand does not sufficiently stabilize the catalyst, β-hydride elimination can compete with the desired reductive elimination, leading to a Pd-H species that can reduce the aryl halide.
-
Actionable Steps:
-
Lower Reaction Temperature: This is the most direct way to reduce the rate of β-hydride elimination.[5]
-
Change the Base: Switching to a base that cannot undergo β-hydride elimination, such as K₃PO₄ or Cs₂CO₃, can be effective.
-
-
-
Incomplete Catalyst Formation: If the active Pd(0)L species is not formed efficiently, side reactions can occur.[5]
-
Expert Insight: Ensuring the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent catalyst oxidation and degradation, which can lead to undesired pathways.
-
Q5: The reaction works well with aryl bromides, but fails with aryl chlorides. How do I adapt the protocol?
Aryl chlorides are less reactive than aryl bromides and iodides due to the stronger C-Cl bond.[4]
Possible Causes & Solutions:
-
Insufficiently Active Catalyst: The energy barrier for the oxidative addition of an aryl chloride to Pd(0) is higher.
-
Causality: More electron-rich and sterically demanding ligands are required to promote the oxidative addition of the less reactive C-Cl bond.
-
Actionable Steps:
-
Switch to Specialized Ligands: Employ ligands specifically designed for aryl chloride activation. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1]
-
Increase Temperature: Higher reaction temperatures are typically required for aryl chlorides.
-
Use a Stronger Base: A stronger base like NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS) is often needed to facilitate the catalytic cycle with less reactive substrates.
-
-
Parameter Optimization Summary Table
| Parameter | Aryl Bromide/Iodide (More Reactive) | Aryl Chloride (Less Reactive) | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) precursors. |
| Ligand | BINAP, P(tBu)₃ | XPhos, SPhos, RuPhos, BrettPhos[1] | More electron-rich/bulky ligands needed for C-Cl activation. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, LHMDS | Stronger base needed to facilitate deprotonation and turnover. |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane | Aprotic solvents are standard. |
| Temperature | 60-100 °C | 100-120 °C | Higher energy input required for oxidative addition. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of N-Boc-Piperazine with an Aryl Bromide
Caption: Step-by-step workflow for a typical coupling reaction.
Materials:
-
Aryl bromide (1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, N-Boc-piperazine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Bubble Argon or Nitrogen through the stirred solution for 15-20 minutes to degas the solvent.
-
Under a positive pressure of inert gas, add the Pd₂(dba)₃ and RuPhos.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS until the aryl bromide is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble materials, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
References
-
M. C. Brancale, A.; Silvestri, R. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel)2023 , 16(11), 1582. [Link]
-
Mishra, S.; Chundawat, T. S. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Curr. Org. Synth.2018 , 15(6), 771-793. [Link]
-
Reilly, S. W.; Mach, R. H. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Org. Lett.2016 , 18(20), 5272-5275. [Link]
-
Pazdera, P.; et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules2020 , 25(9), 2168. [Link]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47(34), 6338-6361.
-
Singh, S.; et al. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Trans.2021 , 50(4), 1147-1171. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
A Reddit discussion on troubleshooting Buchwald-Hartwig amination side products. [Link]
-
A ResearchGate discussion on monoalkylation of piperazine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Benzenesulfonyl-3-methyl-piperazine
Welcome to the technical support center for 1-Benzenesulfonyl-3-methyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, focusing on the causality behind experimental choices to ensure the integrity of your results.
Part 1: Frequently Asked Questions - Understanding the Stability Profile
This section addresses fundamental questions about the chemical stability of 1-Benzenesulfonyl-3-methyl-piperazine, focusing on its structural vulnerabilities and how solvents and environmental factors can influence its degradation.
FAQ 1: What are the key structural features of 1-Benzenesulfonyl-3-methyl-piperazine that influence its stability?
To understand the stability of 1-Benzenesulfonyl-3-methyl-piperazine, we must consider its two primary functional components: the sulfonamide group and the 3-methyl-piperazine ring .
-
The Sulfonamide Group (R-SO₂-NR'R"): This is a robust functional group, but it represents the most likely site for hydrolytic cleavage. The sulfur atom in the sulfonyl group is electrophilic and can be attacked by nucleophiles, particularly water or hydroxide ions, leading to the breaking of the sulfur-nitrogen (S-N) bond. While generally stable, this hydrolysis is the most common degradation pathway for sulfonamides, especially under non-neutral pH conditions.[1][2] Sulfonamides are typically crystalline, which contributes to their stability in the solid state.[3]
-
The 3-Methyl-piperazine Ring: This cyclic diamine structure is susceptible to oxidation and thermal stress.[4] The nitrogen atoms of the piperazine ring can be oxidized, potentially leading to N-oxide formation or ring-opening byproducts. The methyl group substituent can also influence the rate of thermal degradation compared to unsubstituted piperazine.[4]
FAQ 2: What are the primary degradation pathways I should be concerned about during my experiments?
Based on the structure, you should be vigilant for four primary degradation pathways as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies: hydrolysis, oxidation, photolysis, and thermal degradation.[5][6]
-
Hydrolysis: This is the cleavage of the S-N bond in the sulfonamide group. It is highly dependent on pH and temperature. Under strongly acidic or basic conditions, the rate of hydrolysis can be significantly accelerated.[1][7] Under typical environmental pH and temperature, many sulfonamides exhibit long half-lives.[1]
-
Oxidation: The piperazine ring's nitrogen atoms are susceptible to oxidation. Common laboratory oxidants or even dissolved oxygen in the presence of metal ions can trigger this degradation.[8][9]
-
Photodegradation: Many compounds with aromatic rings and heteroatoms can absorb UV or visible light, leading to degradation. It is crucial to protect solutions of the compound from light to prevent the formation of photo-degradants.[10][11]
-
Thermal Degradation: High temperatures, such as those used in refluxing reactions or for long-term storage at elevated temperatures, can cause decomposition. Piperazine and its derivatives are known to degrade thermally, and methyl substitution can increase this degradation rate.[4][8]
FAQ 3: How does the choice of solvent impact the stability of 1-Benzenesulfonyl-3-methyl-piperazine?
Solvent selection is critical for maintaining the integrity of your compound. Here’s how different solvent properties can affect its stability:
-
Aqueous vs. Organic Solvents: Aqueous solutions introduce the risk of hydrolysis. The stability in water is highly pH-dependent. Organic solvents are generally preferred for long-term storage if the compound is soluble. Piperazine itself is freely soluble in water but insoluble in diethyl ether. The title compound, with its bulky benzenesulfonyl group, is expected to have lower water solubility and better solubility in common organic solvents like dichloromethane and chloroform.[12][13]
-
pH of Aqueous Solutions: This is the most critical factor for hydrolytic stability. Sulfonamides are generally most stable at a neutral pH. The hydrolysis rate often increases in both strongly acidic and strongly basic conditions.[1][7] It is essential to buffer your aqueous solutions if you need to control the pH precisely during your experiment.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may facilitate hydrolytic degradation pathways. Aprotic solvents (e.g., acetonitrile, DMSO, DMF) are generally less reactive and are often a better choice for stock solutions. When conducting photostability studies in solution, acetonitrile is often preferred over methanol, as methanol can generate methoxy radical artifacts upon light exposure.[14]
-
Presence of Impurities: Solvents can contain impurities like peroxides (in ethers or THF) or dissolved metals that can catalyze oxidative degradation. Using high-purity, fresh solvents is always recommended.
Part 2: Troubleshooting Guides for Common Stability Issues
This section provides a question-and-answer formatted guide to directly address specific problems you might face in the lab.
Question: I prepared an aqueous solution of my compound, and subsequent analysis by HPLC shows a new, more polar peak. What is the likely cause and how can I fix it?
Answer:
This is a classic sign of hydrolytic degradation . The most probable event is the cleavage of the sulfonamide bond to yield benzenesulfonic acid and 3-methyl-piperazine.
-
Causality: The S-N bond of the sulfonamide has been broken by water. This reaction is often accelerated by pH extremes. If your water was unbuffered, its pH could be slightly acidic from dissolved CO₂ or could have become basic depending on the glassware used.
-
Troubleshooting Steps:
-
Verify the Degradant: Collect the fraction corresponding to the new peak and analyze it by mass spectrometry (MS). You should look for the molecular ions corresponding to benzenesulfonic acid (m/z 158.0) and 3-methyl-piperazine (m/z 100.1).
-
Control the pH: If possible, conduct your experiment in a buffered solution, ideally between pH 5 and 7, where sulfonamides tend to be more stable.[1]
-
Lower the Temperature: Hydrolysis is a chemical reaction with a rate that increases with temperature. If your experiment allows, perform it at a lower temperature or on ice.
-
Use Aprotic Solvents: For storage, prepare stock solutions in a high-purity aprotic solvent like acetonitrile or DMSO and store them at -20°C or -80°C. Dilute into aqueous buffers immediately before use.
-
Question: My stock solution of 1-Benzenesulfonyl-3-methyl-piperazine in DMSO, stored on the benchtop, has developed a yellowish tint. What's happening?
Answer:
A color change often indicates oxidative or photolytic degradation .
-
Causality: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of colored byproducts.[8] Alternatively, ambient laboratory light can induce photochemical reactions, especially over several days.
-
Troubleshooting Steps:
-
Protect from Light: Always store solutions of your compound in amber vials or wrap clear vials in aluminum foil to protect them from light. This is a primary recommendation of ICH photostability guidelines.[11]
-
Purge with Inert Gas: Before sealing the vial for storage, gently bubble an inert gas like nitrogen or argon through the solution for a few minutes. This removes dissolved oxygen, a key player in oxidative degradation.
-
Use High-Purity Solvents: Ensure your DMSO is of high purity and stored properly to minimize contaminants that could catalyze degradation.
-
Store Cold: Even for non-aqueous solutions, storage at low temperatures (-20°C or below) is always recommended to slow down any potential degradation reactions.
-
Part 3: Key Experimental Protocols
To properly assess the stability of your compound, a systematic approach is necessary. Below are protocols for a forced degradation study and the development of a stability-indicating analytical method.
Protocol 1: Forced Degradation (Stress Testing) Study
This study intentionally degrades the sample to identify potential degradation products and establish the stability-indicating nature of your analytical method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1-Benzenesulfonyl-3-methyl-piperazine at approximately 1 mg/mL in acetonitrile.
2. Stress Conditions (perform each in triplicate):
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Before injection, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Before injection, neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a glass vial.
-
Place the open vial in an oven at 80°C for 48 hours.
-
After exposure, dissolve the powder in the mobile phase to a concentration of 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of the compound (in acetonitrile/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11]
-
Analyze the samples after exposure. A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2). Compare the chromatograms of stressed samples to a control (unstressed) sample.
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the drug from its degradation products, allowing for accurate quantification of the parent compound.
1. Initial Column and Mobile Phase Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV/PDA detector. Scan from 200-400 nm to determine the optimal wavelength for detection (likely around 230-270 nm due to the benzene ring).
2. Gradient Development:
-
Inject a solution of the unstressed compound.
-
Run a broad gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention time.
-
Inject a mixture of the stressed samples (e.g., a mix of acid-hydrolyzed and oxidized samples).
-
Adjust the gradient to achieve baseline separation between the parent peak and all degradant peaks. The goal is a resolution (Rs) > 1.5 between all peaks.
-
If separation is poor, try a different column (e.g., C8, Phenyl-Hexyl) or change the organic modifier (e.g., to methanol).
3. Method Validation (Peak Purity Analysis):
-
Use a PDA (Photodiode Array) detector to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples.
-
The peak should be spectrally pure, confirming that no degradant is co-eluting with it. If it is not pure, the method is not stability-indicating and requires further development.
Part 4: Data Summary and Visualization
Table 1: Predicted Stability of 1-Benzenesulfonyl-3-methyl-piperazine Under Various Conditions
| Stress Condition | Affected Moiety | Expected Degradation Rate | Primary Degradation Products |
| Acidic (pH < 3) | Sulfonamide | Moderate to High | Benzenesulfonic acid, 3-Methyl-piperazine |
| Neutral (pH 6-8) | Sulfonamide | Very Low | Minimal degradation expected |
| Basic (pH > 10) | Sulfonamide | Moderate | Benzenesulfonic acid, 3-Methyl-piperazine |
| Oxidative (H₂O₂) | Piperazine Ring | Moderate | N-oxides, Ring-opened products |
| Thermal (>60°C) | Piperazine Ring | Low to Moderate | Varies; potential ring cleavage |
| Photolytic (UV/Vis) | Both | Condition Dependent | Complex mixture of photo-products |
Hypothetical Degradation Pathways
The following diagrams illustrate the most probable degradation pathways based on established chemical principles for sulfonamides and piperazines.
Caption: Hydrolysis of the S-N bond.
Caption: Oxidation at a piperazine nitrogen.
References
- Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1).
-
Counce, R., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 124-131. [Link]
-
Vevelstad, S. J., et al. (2013). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 52(31), 10529-10540. [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Chen, E., & Rochelle, G. T. (2017). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. International Journal of Greenhouse Gas Control, 63, 392-401. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(13), 7861-7869. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-271. [Link]
-
Bouling Chemical Co., Limited. 1-Benzyloxycarbonyl-(S)-3-Methylpiperazine. [Link]
-
Grzechulska-Damszel, J., et al. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 26(2), 445. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology, 19(6), 635-653. [Link]
-
Abdel-Ghany, M. F., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(1). [Link]
-
Pipzine Chemicals. 1-Benzyloxycarbonyl-(S)-3-methylpiperazine. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Wikipedia. Sulfonamide. [Link]
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. isaacpub.org [isaacpub.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. osti.gov [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. 1-Benzyloxycarbonyl-(S)-3-Methylpiperazine | Chemical Properties, Uses, Safety & Supplier in China [chemheterocycles.com]
- 13. 1-Benzyloxycarbonyl-(S)-3-methylpiperazine | Structure, Uses, Safety, Supplier & Pricing China [pipzine-chem.com]
- 14. biomedres.us [biomedres.us]
Navigating the Scale-Up of 1-Benzenesulfonyl-3-methyl-piperazine: A Technical Troubleshooting Guide
Welcome to the technical support center for the scale-up synthesis of 1-Benzenesulfonyl-3-methyl-piperazine. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to the challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on anticipating problems, understanding their root causes, and implementing robust, scientifically sound solutions to ensure a safe, efficient, and reproducible process.
I. Overview of the Synthesis and Core Challenges
The synthesis of 1-Benzenesulfonyl-3-methyl-piperazine typically involves the reaction of 2-methylpiperazine with benzenesulfonyl chloride in the presence of a base. While straightforward on a small scale, scaling up this process introduces several critical challenges that can impact yield, purity, and safety.
The primary hurdles in the scale-up of this synthesis include:
-
Controlling Exothermic Reactions: The reaction between benzenesulfonyl chloride and 2-methylpiperazine is exothermic, and improper temperature management can lead to side reactions and safety hazards.
-
Preventing Disubstitution: A common issue is the formation of the disubstituted by-product, 1,4-bis(benzenesulfonyl)-2-methyl-piperazine, which can be difficult to separate from the desired product.
-
Managing Reagent Addition and Stoichiometry: The rate and method of reagent addition become critical at a larger scale to maintain reaction control and minimize impurity formation.
-
Effective Work-up and Product Isolation: Isolating the final product in a pure form from the reaction mixture requires a well-designed work-up and purification strategy.
-
Safe Handling of Reagents and Waste Streams: The safe handling of corrosive and reactive chemicals, as well as the management of waste streams, is paramount in a production environment.
This guide will address these challenges in a question-and-answer format, providing detailed troubleshooting advice and preventative measures.
II. Troubleshooting Guide: Reaction and Work-up
Q1: My reaction is showing a lower than expected yield. What are the potential causes and how can I improve it?
A1: Low yield is a common issue during scale-up. The root cause can often be traced back to several factors:
-
Inadequate Temperature Control: An uncontrolled exotherm can lead to the degradation of reactants and products. Ensure your cooling system is adequate for the scale of the reaction and that the temperature is monitored closely. A slow, controlled addition of the benzenesulfonyl chloride is crucial.
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions. Verify that the agitation is sufficient to maintain a homogenous mixture.
-
Incorrect Stoichiometry: While a 1:1 molar ratio of 2-methylpiperazine to benzenesulfonyl chloride is theoretically required, a slight excess of the piperazine derivative can sometimes be used to ensure the complete consumption of the sulfonyl chloride. However, this can also increase the risk of disubstitution if not carefully controlled.
-
Sub-optimal Base Selection: The choice of base is critical. A weak base may not effectively scavenge the HCl generated during the reaction, leading to the formation of the hydrochloride salt of the starting piperazine and stalling the reaction. A strong inorganic base like sodium hydroxide or potassium carbonate is often preferred.
-
Product Loss During Work-up: Significant amounts of the product can be lost during the extraction and purification steps. Ensure the pH of the aqueous phase is optimized for the extraction of the product into the organic solvent. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
Troubleshooting Workflow for Low Yield
how to avoid di-substitution in piperazine reactions
Welcome to the technical support center for piperazine chemistry. As a cornerstone heterocyclic scaffold in drug development, the selective functionalization of piperazine is paramount. However, its symmetrical nature presents a persistent challenge: controlling the reaction to achieve mono-substitution while avoiding the formation of the undesired 1,4-di-substituted byproduct. This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate this common synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is preventing di-substitution in piperazine reactions so challenging?
A1: The core of the problem lies in the symmetrical structure of piperazine. It possesses two secondary amine nitrogens (N1 and N4) with nearly identical basicity and nucleophilicity.[1] When you perform a reaction with one equivalent of an electrophile, you generate a statistical mixture of unreacted piperazine, the desired mono-substituted product, and the di-substituted byproduct.
Furthermore, the initial substitution reaction can activate the second nitrogen. Once an electron-donating group (like an alkyl group) is added to N1, it can increase the nucleophilicity of the N4 nitrogen, making it more reactive towards the electrophile than the starting piperazine. This kinetic reality often favors the formation of the di-substituted product.
Caption: Competitive reaction pathways in piperazine substitution.
Troubleshooting & Optimization Guides
Q2: I'm getting a mixture of products. What is the most reliable, general strategy to guarantee mono-substitution?
A2: The most widely accepted and robust method is to employ a protecting group strategy .[2] This is a multi-step approach that involves temporarily "blocking" one of the nitrogen atoms, performing your desired reaction on the unprotected nitrogen, and then removing the protecting group.[2][3] While it adds steps to your synthesis, it provides unparalleled control over selectivity.
The general workflow is as follows:
Caption: The protecting group workflow for selective mono-substitution.
Q3: Which protecting group should I choose for my piperazine synthesis?
A3: The choice of protecting group depends on the stability required during your subsequent reaction steps and the conditions you can tolerate for its removal. The tert-butyloxycarbonyl (Boc) group is the most common and often the best starting point due to its stability and ease of removal under acidic conditions.[2][4]
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Advantages |
| Boc | -C(O)O-t-Bu | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl in Dioxane) | Very reliable, stable to many conditions, clean cleavage. |
| Cbz | -C(O)OCH₂Ph | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid/base-labile groups. |
| Fmoc | -C(O)O-9-fluorenylmethyl | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., Piperidine in DMF) | Useful if your target molecule is acid-sensitive. |
Q4: Can you provide a reliable protocol for mono-Boc protection of piperazine?
A4: Certainly. This protocol is designed to minimize di-Boc formation by controlling the stoichiometry and addition rate.
Protocol: Synthesis of 1-Boc-piperazine [4]
-
Objective: To synthesize 1-(tert-butoxycarbonyl)piperazine with high selectivity.
-
Materials:
-
Piperazine (2.0 eq.)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.0 eq.)
-
Dichloromethane (DCM)
-
Water (for workup)
-
-
Procedure:
-
Dissolve piperazine (2.0 eq.) in a generous amount of DCM (e.g., ~30 mL per gram of piperazine) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Dissolve (Boc)₂O (1.0 eq.) in a separate portion of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred piperazine solution over a period of 2-3 hours using an addition funnel. Causality: Slow addition to a large excess of piperazine ensures that the Boc anhydride is more likely to encounter an unreacted piperazine molecule rather than a mono-Boc-piperazine molecule, thus statistically favoring mono-protection.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 20-24 hours).
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration if present in significant amounts.
-
Extract the aqueous solution with DCM (3x). The desired mono-Boc-piperazine product is more soluble in the organic phase.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the 1-Boc-piperazine product. Purity can be assessed by ¹H NMR.
-
Q5: A protecting group strategy adds too many steps. Can I achieve mono-substitution directly?
A5: Yes, direct mono-substitution is possible, though it often requires more careful optimization. The most effective "protecting-group-free" strategy involves in-situ protection via mono-protonation .[1][2][4]
The principle is to react piperazine with one equivalent of an acid (like HCl) to form the piperazin-1-ium salt. The protonated nitrogen is no longer nucleophilic, effectively acting as a traceless, in-situ protecting group. The remaining free nitrogen is still nucleophilic, but its reactivity is diminished compared to free piperazine.[4] This reduction in nucleophilicity means the reaction may require harsher conditions or catalysis to proceed efficiently.[2][4]
Caption: Mono-protonation strategy to deactivate one nitrogen atom.
Q6: What is a good starting protocol for direct mono-alkylation using this protonation method?
A6: This protocol, adapted from published procedures, uses a piperazine salt to control selectivity. It's particularly useful for reactions with activated electrophiles.
Protocol: Direct Mono-substitution via Piperazine Salt [2]
-
Objective: To achieve direct mono-substitution by deactivating one nitrogen via protonation.
-
Materials:
-
Procedure:
-
Prepare the Mono-salt: In a reaction vessel, combine piperazine (free base) and piperazine dihydrochloride in a 1:1 molar ratio in methanol. Stir until a homogenous solution of piperazine monohydrochloride is formed. Causality: This equilibrium provides the piperazin-1-ium species needed for selective reaction.[2]
-
Add the electrophilic reagent (1.0 eq.) to the solution. If the electrophile is less reactive, the addition of a supported transition metal catalyst may be required to facilitate the reaction.[2][4]
-
Heat the reaction mixture under reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to ~5 °C. The unreacted piperazine dihydrochloride will precipitate and can be recovered by filtration for reuse.[2]
-
Evaporate the solvent from the filtrate.
-
The resulting crude product (the hydrochloride salt of your mono-substituted piperazine) can be purified by recrystallization, typically from a solvent like isopropyl alcohol.[2]
-
Troubleshooting Quick Guide
| Symptom | Probable Cause | Suggested Solution |
| Significant di-substitution product (>10%) | 1. Reaction temperature is too high, overcoming selectivity. 2. Mono-substituted product is highly activated (k₂ >> k₁). 3. Incorrect stoichiometry (electrophile in excess). | 1. Lower the reaction temperature. 2. Switch to a protecting group strategy. 3. Carefully re-check stoichiometry; consider using a slight excess of piperazine salt. |
| Low or no conversion | 1. Nucleophilicity of piperazine salt is too low for the electrophile. 2. Insufficient activation of the electrophile. | 1. Use a more reactive electrophile (e.g., iodide instead of chloride). 2. Add a catalyst (e.g., Cu(II), Ag(I)) to activate the electrophile.[4] 3. Consider using a stronger, non-nucleophilic base if applicable. |
| Difficult product isolation | Product is forming a salt and is soluble in the aqueous phase during workup. | Neutralize the aqueous layer with a mild base (e.g., NaHCO₃, K₂CO₃) to deprotonate your product, then re-extract with an organic solvent.[4] |
| Reaction is never clean | Direct alkylation of free piperazine is being attempted without control measures. | For clean reactions, especially in drug development, using a protecting group like Boc is strongly recommended as the most reliable method.[4] |
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). ResearchGate. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
- Method of direct mono-N-substitution of piperazine. (2015).
- Process for the N-monoalkylation of piperazine. (1961).
-
Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Masaryk University. [Link]
-
(PDF) Direct N1-monosubstitution of piperazine. (2012). ResearchGate. [Link]
Sources
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography of Piperazine Derivatives
Welcome to the technical support center for the purification and analysis of piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these versatile, yet often chromatographically difficult, compounds. As basic, often highly polar molecules, piperazine derivatives demand a nuanced approach to column chromatography.
This document moves beyond generic advice to provide in-depth, mechanism-based troubleshooting and validated protocols. We will explore the "why" behind common chromatographic behaviors and equip you with the expertise to develop robust and efficient purification methods.
Section 1: Troubleshooting Guide - A First-Principles Approach
This section addresses the most common issues encountered during the column chromatography of piperazine derivatives in a question-and-answer format.
Q1: My piperazine derivative is showing severe peak tailing in reverse-phase HPLC. What is the cause and how do I fix it?
A1: The Root Cause: Unwanted Secondary Interactions
Peak tailing for basic compounds like piperazines is overwhelmingly caused by interactions between the protonated amine groups on your molecule and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases (e.g., C18, C8).[1] This secondary interaction mechanism creates a mixed-mode retention, slowing down a portion of the analyte molecules and causing them to elute gradually, resulting in a tailed peak.
The Solution Hierarchy: From Simple Fixes to Advanced Methods
-
Mobile Phase Modification (The 80/20 Rule): This is the most effective and common first step.
-
Low pH Approach: Add an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase at a concentration of 0.05-0.1% (v/v). This maintains a low pH (typically 2-3), which serves two purposes: it fully protonates your piperazine derivative, ensuring a single ionic species, and more importantly, it suppresses the ionization of the surface silanol groups, minimizing the secondary interaction.[1]
-
High pH Approach: Alternatively, using a high pH mobile phase (e.g., pH 8-10 with ammonium bicarbonate or a phosphate buffer) deprotonates your piperazine analyte, rendering it neutral. This neutral species has less affinity for the polar silanol groups. Caution: This approach requires a pH-stable column, as standard silica dissolves at high pH. Hybrid-particle or polymer-based columns are necessary.
-
Competitive Amine Additive: Add a small amount (0.1-0.5%) of a basic "sacrificial" amine like triethylamine (TEA) or diethylamine (DEA) to the mobile phase. These amines are smaller and more basic, and will preferentially bind to the active silanol sites, effectively masking them from your larger piperazine derivative. This is particularly useful in normal-phase chromatography.
-
-
Stationary Phase Selection: If mobile phase adjustments are insufficient, consider the column itself.
-
Use a Highly Deactivated (End-Capped) Column: Modern columns are often "end-capped," where most residual silanols are chemically passivated. Ensure you are using a high-quality, modern column known for good peak shape with basic compounds.
-
Consider an Alternative Stationary Phase: For very polar piperazines, a standard C18 column may not provide enough retention, even with tailing issues resolved.[2] A column with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) phase, might be more suitable.[3] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[4]
-
Q2: My piperazine compound has very poor or no retention on a C18 column. It elutes in the void volume. What should I do?
A2: The Root Cause: Mismatch in Polarity
This is a classic problem for unsubstituted or small, polar-substituted piperazines.[2] Reverse-phase chromatography separates compounds based on hydrophobicity. If your molecule is too polar, it will have little to no affinity for the nonpolar C18 stationary phase and will be swept through the column with the mobile phase front.
Solutions:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar compounds. It uses a polar stationary phase (like bare silica, diol, or amide) with a high-organic, low-aqueous mobile phase. Water acts as the strong, eluting solvent. This provides excellent retention for compounds that are unretained in reverse-phase.[4]
-
Use a Polar-Embedded Reverse-Phase Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This allows for better interaction with polar analytes and can provide retention where a standard C18 fails.
-
Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) to the mobile phase. This reagent forms a neutral, more hydrophobic complex with your protonated piperazine derivative, increasing its retention on a C18 column.
-
Derivatization: In analytical contexts where the original molecule does not need to be recovered, derivatization can be used. Reacting the piperazine with a nonpolar, UV-active tag (like dansyl chloride or NBD-Cl) will significantly increase its hydrophobicity and aid in detection.[5]
Q3: I am trying to purify a crude reaction mixture, but my yield is very low. I suspect the compound is degrading on the silica column. How can I confirm and prevent this?
A3: The Root Cause: Silica Gel Acidity and Reactivity
Standard silica gel is acidic and can act as a catalyst for the degradation of sensitive compounds.[6] Piperazines, being basic, can be particularly susceptible to on-column reactions or irreversible adsorption.
Confirmation and Prevention Strategy:
-
Confirm Instability with a 2D TLC:
-
Spot your crude mixture on a TLC plate and develop it in your chosen solvent system.
-
After development, dry the plate completely.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
If your compound is stable, the spot will simply move diagonally. If it is degrading, you will see new spots appearing on the second run that were not present after the first.[6]
-
-
Mitigation Strategies:
-
Deactivate the Silica: For flash chromatography, you can pre-treat the silica gel. Slurry the silica in your starting mobile phase containing 1-2% triethylamine (NEt3), then pack the column as usual. This neutralizes the acidic sites.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[7] However, be aware that alumina has its own unique reactivity. A trial TLC on an alumina plate is recommended.
-
Use a Different Purification Technique: If the compound is highly sensitive, avoid adsorptive chromatography altogether. Techniques like crystallization, acid-base extraction, or size-exclusion chromatography may be more suitable.
-
Section 2: Frequently Asked Questions (FAQs)
-
What is a good starting solvent system for flash chromatography of a moderately nonpolar piperazine derivative?
-
A good starting point is a gradient of ethyl acetate in hexanes. If solubility is an issue, dichloromethane (DCM) in hexanes or a mixture of DCM/Methanol can be effective. Always add 0.5-1% triethylamine to the mobile phase to prevent peak tailing on the silica gel.
-
-
How do I choose between normal-phase and reverse-phase chromatography?
-
Reverse-Phase (RP): Generally the first choice for HPLC analysis and purification due to its robustness and reproducibility. It is best for piperazine derivatives that have some degree of hydrophobicity (e.g., those with large aromatic or alkyl substituents).
-
Normal-Phase (NP): Often used in flash chromatography for purification. It can be very effective for separating isomers and is suitable for less polar derivatives that are highly soluble in organic solvents. It is essential to use an amine additive like TEA to improve peak shape.[2]
-
-
My piperazine derivative doesn't have a UV chromophore. How can I detect it?
-
For HPLC, use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[8] Mass Spectrometry (MS) is also an excellent detection method. For flash chromatography, you can use TLC staining with potassium permanganate or other amine-specific stains to visualize your fractions.
-
-
What is the best way to load my sample onto a flash column to get the best separation?
-
For optimal separation, the sample should be applied to the column in as narrow a band as possible.[9] The best method is "dry loading." Dissolve your crude sample in a suitable solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This prevents issues with using strong or incompatible loading solvents.[10]
-
Section 3: Protocols and Data Tables
Protocol 1: General Method Development for a Novel Piperazine Derivative (HPLC)
This protocol provides a systematic workflow for developing an analytical HPLC method.
-
Analyte Characterization:
-
Determine the solubility of your compound. Is it soluble in methanol, acetonitrile, water?
-
Determine its pKa. Piperazine has two pKa values, affecting its charge at different pHs.
-
Does it have a UV chromophore? If so, determine the λ_max.
-
-
Initial Column & Mobile Phase Screening:
-
Column: Start with a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes).
-
Detection: UV (at λ_max) or ELSD/MS if no chromophore.
-
-
Troubleshooting & Optimization:
-
No Retention? Switch to a HILIC column.
-
Severe Tailing? Ensure acid modifier is present. If tailing persists, the column may have poor deactivation; try a different brand of C18 column known for good performance with bases.
-
Poor Resolution? Adjust the gradient. Make it shallower around the elution time of your compound. Consider switching the organic modifier from acetonitrile to methanol, as this can alter selectivity.
-
Table 1: Mobile Phase Modifiers for Piperazine Chromatography
| Modifier | Mode | Typical Concentration | Purpose & Mechanism |
| Trifluoroacetic Acid (TFA) | RP | 0.05 - 0.1% | Peak Shape/Ion Suppression: Keeps pH low (~2-3) to protonate piperazines and suppress silanol ionization.[1] |
| Formic Acid | RP | 0.1% | MS-Compatible Peak Shape: Similar to TFA but is more compatible with mass spectrometry. |
| Triethylamine (TEA) | NP / RP | 0.1 - 1.0% | Peak Shape/Silanol Masking: Acts as a competitive base to block active silanol sites. |
| Ammonium Hydroxide/Bicarbonate | RP | pH 8-10 | High pH Peak Shape: Deprotonates piperazine to a neutral form and deprotonates silanols. Requires a pH-stable column. |
Section 4: Visual Workflow Diagrams
Diagram 1: Troubleshooting Peak Tailing in Reverse-Phase HPLC
This decision tree guides the user through a logical sequence of steps to diagnose and solve peak tailing issues for piperazine derivatives.
Caption: Decision tree for resolving peak tailing of piperazine derivatives.
Diagram 2: Effect of pH on Piperazine-Silanol Interaction
This diagram illustrates the chemical interactions at low and unbuffered pH that lead to peak tailing.
Caption: Impact of mobile phase pH on analyte and stationary phase ionization.
References
-
Reddy, P. R., & Kumar, K. A. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Al-Hussainy, T. M., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 32(15), 2212-2225. [Link]
-
McClintic, C., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 26(18), 3093-3107. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2219. [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]
-
Chrom Tech, Inc. (2023). Tackling Common Challenges in Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Whitehead, D. C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(3), 987-996. [Link]
-
ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of species. [Link]
-
ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES. [Link]
-
LCGC International. (2023). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Reddit. (2022). Issues with column chromatography purification of coordination complex. [Link]
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
-
Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. helixchrom.com [helixchrom.com]
- 9. chemistryviews.org [chemistryviews.org]
- 10. Purification [chem.rochester.edu]
Validation & Comparative
A-Framework for the Comparative Analysis of 1-Benzenesulfonyl-3-methyl-piperazine
This guide provides a comprehensive framework for the systematic evaluation of 1-Benzenesulfonyl-3-methyl-piperazine against other relevant piperazine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of data. Instead, it establishes a logical, experimentally-driven approach to understanding the compound's structure-activity relationships (SAR), potential therapeutic applications, and metabolic liabilities. By detailing the causality behind experimental choices and providing robust, self-validating protocols, this guide serves as a practical tool for rigorous pharmacological characterization.
Section 1: The Piperazine Scaffold: A Privileged Core in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is widely recognized as a "privileged scaffold" in drug discovery.[1] Its unique combination of structural rigidity, a large polar surface area, and the synthetic tractability of its two nitrogen atoms allows for extensive chemical modification.[2] This versatility enables the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[2]
The profound impact of the piperazine moiety is evidenced by its presence in a vast array of clinically successful drugs across diverse therapeutic areas. Notable examples include:
-
Antipsychotics: Aripiprazole and Clozapine, which modulate dopaminergic and serotonergic pathways.[3][4]
-
Antidepressants: Vortioxetine and Trazodone, which target serotonin transporters and receptors.
-
Erectile Dysfunction: Sildenafil (Viagra), a potent inhibitor of phosphodiesterase 5 (PDE5).[5]
-
Antihistamines: Cyclizine and Cetirizine.
-
Anticancer Agents: Imatinib, a targeted tyrosine kinase inhibitor.[6]
The frequent appearance of this scaffold underscores its ability to present key pharmacophoric elements to biological targets in a favorable three-dimensional orientation.[2] The evaluation of any new piperazine derivative, such as 1-Benzenesulfonyl-3-methyl-piperazine, must therefore be contextualized within this rich history of pharmacological success.
Section 2: Profiling 1-Benzenesulfonyl-3-methyl-piperazine: A Structural and Synthetic Overview
The subject of this guide, 1-Benzenesulfonyl-3-methyl-piperazine, possesses three key structural features that dictate its chemical and pharmacological character: the N1-benzenesulfonyl group, the piperazine core, and the C3-methyl group.
-
N1-Benzenesulfonyl Group: Unlike the more common N-aryl or N-benzyl piperazines, the benzenesulfonyl moiety acts as a strong electron-withdrawing group and a hydrogen bond acceptor. This significantly reduces the basicity of the adjacent nitrogen (N1), transforming it from a typical tertiary amine into a sulfonamide. This modification can drastically alter receptor interactions and metabolic pathways compared to analogs with different N1 substituents.[7]
-
Piperazine Core: Provides the fundamental scaffold, conferring favorable physicochemical properties and orienting the substituents. The N4 nitrogen remains a basic center, available for protonation at physiological pH and for forming critical interactions with biological targets.
-
C3-Methyl Group: The introduction of a methyl group at the C3 position has two major consequences. First, it introduces a chiral center, meaning the compound exists as (R) and (S) enantiomers which may possess distinct biological activities and metabolic profiles. Second, the methyl group provides steric bulk adjacent to the N4 nitrogen, which can influence ligand-receptor binding and selectivity.
Representative Synthetic Pathway
The synthesis of 1-Benzenesulfonyl-3-methyl-piperazine can be achieved via a standard nucleophilic substitution reaction. The causality of this protocol is straightforward: the basic N1-amine of the 3-methylpiperazine starting material acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. A tertiary amine base like triethylamine is included to scavenge the HCl byproduct, driving the reaction to completion.
A detailed, step-by-step protocol for this synthesis is provided in Section 4.1.
Section 3: A Framework for Systematic Comparative Evaluation
To comprehensively understand the pharmacological profile of 1-Benzenesulfonyl-3-methyl-piperazine, a systematic comparison against structurally related analogs is essential. This section outlines a logical, data-driven approach to dissecting the contribution of each structural component to the compound's overall activity.
Comparison Group 1: The Influence of the N1-Substituent
Causality: The electronic and steric nature of the group attached to the N1 position of the piperazine ring is a primary determinant of biological activity. By comparing the target compound to analogs where the benzenesulfonyl group is replaced by a benzoyl or a benzyl group, we can directly probe the impact of this moiety.
-
1-Benzenesulfonyl-3-methyl-piperazine (Target): Features a non-basic, electron-withdrawing sulfonamide.
-
1-Benzoyl-3-methyl-piperazine (Analog A): Features a non-basic, electron-withdrawing amide. The carbonyl group presents a different hydrogen bonding profile.
-
1-Benzyl-3-methyl-piperazine (Analog B): Features a basic, sterically flexible amine. This analog is more typical of CNS-active piperazines.[8]
Proposed Experiment: Receptor Binding Affinity Panel. Arylpiperazines are well-known ligands for aminergic G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[9] A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[10] By screening these three compounds against a panel of relevant receptors (e.g., D2, 5-HT1A, 5-HT2A), we can quantify how the N1-substituent influences receptor affinity and selectivity.[11] A detailed protocol is provided in Section 4.2.
Hypothetical Data Summary:
| Compound | N1-Substituent | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Target | Benzenesulfonyl | >10,000 | 850 | 1200 |
| Analog A | Benzoyl | >10,000 | 1500 | 2500 |
| Analog B | Benzyl | 150 | 45 | 350 |
| Table 1: Illustrative binding affinities (Ki) demonstrating the potential impact of the N1-substituent. Lower values indicate higher affinity. |
Comparison Group 2: The Role of the C3-Methyl Group
Causality: The methyl group at the C3 position introduces stereochemistry and steric hindrance, which can profoundly affect biological activity and metabolism. A comparison with the non-methylated analog isolates the effect of this single structural change.
Proposed Experiment: In Vitro Metabolic Stability Assay. The liver is the primary site of drug metabolism, and liver microsomes contain the key Cytochrome P450 (CYP) enzymes responsible for the clearance of many drugs.[12] An in vitro metabolic stability assay measures the rate at which a compound is depleted over time when incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH).[13] This experiment reveals the compound's intrinsic clearance and metabolic half-life (t½). Comparing the metabolic stability of 1-Benzenesulfonyl-3-methyl-piperazine to 1-Benzenesulfonyl-piperazine will determine if the methyl group creates a site of metabolic liability or sterically shields the molecule from metabolism. The protocol for this self-validating system is detailed in Section 4.3.
Hypothetical Data Summary:
| Compound | C3-Substituent | Metabolic Half-Life (t½, min) | Intrinsic Clearance (μL/min/mg protein) |
| Target | -CH₃ | 45 | 30.8 |
| Analog C | -H | 25 | 55.5 |
| Table 2: Illustrative metabolic stability data. A longer half-life indicates greater stability. |
Comparison Group 3: Benchmarking Against Marketed Drugs
Causality: To contextualize the potential therapeutic relevance of a novel compound, its functional activity must be benchmarked against established clinical agents. Aripiprazole, an atypical antipsychotic, is an excellent comparator as it is a piperazine derivative that acts as a partial agonist at dopamine D2 receptors.[4][14] This comparison will determine if our target compound exhibits any functional activity (antagonism, agonism, or partial agonism) at this key CNS target.
Proposed Experiment: Functional cAMP Assay. Many GPCRs, including the D2 receptor, signal through the modulation of intracellular cyclic AMP (cAMP) levels.[15] A functional assay using cells engineered to express the D2 receptor can measure changes in cAMP upon compound addition.[16] By observing the compound's effect alone (to detect agonism) and in the presence of a known agonist like dopamine (to detect antagonism), we can determine its functional profile. This provides a far more meaningful measure of biological effect than binding affinity alone. The protocol is described in Section 4.4.
Section 4: Detailed Experimental Methodologies
This section provides the necessary detail for researchers to replicate the proposed comparative experiments.
Protocol: Synthesis of 1-Benzenesulfonyl-3-methyl-piperazine
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-methylpiperazine (1.0 eq) and dichloromethane (DCM, approx. 10 mL per mmol of piperazine). Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the stirred solution.
-
Sulfonylation: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay in a filtration format.[10][17]
-
Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human receptor of interest (e.g., D2, 5-HT1A). Thaw membranes on ice and dilute to a working concentration (typically 5-20 µg protein per well) in binding buffer.
-
Assay Plate Setup: In a 96-well plate, add:
-
Total Binding Wells: Binding buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-Specific Binding (NSB) Wells: Binding buffer, radioligand, a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2), and membrane preparation.
-
Test Compound Wells: Binding buffer, radioligand, serially diluted test compound (e.g., 10 concentrations from 10 pM to 100 µM), and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[17]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, trapping the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol: In Vitro Metabolic Stability Assay
This protocol is adapted from standard industry procedures for assessing metabolic lability.[12][13]
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a 2X NADPH regenerating solution in buffer.
-
Reaction Initiation: In a 96-well plate, add buffer and pooled human liver microsomes (final protein concentration 0.5 mg/mL). Pre-incubate the plate at 37°C for 5 minutes.
-
Compound Addition: Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Initiate Metabolism: Start the reaction by adding the pre-warmed NADPH solution. This is the T=0 time point.
-
Time Course Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[12]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k.
Protocol: Functional cAMP Accumulation Assay
This protocol outlines a method for assessing Gs- or Gi-coupled receptor activity.[15][18]
-
Cell Culture: Culture HEK293 cells stably expressing the receptor of interest (e.g., D2) in appropriate media.
-
Cell Plating: Seed the cells into a 384-well assay plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes, then add a known agonist at a concentration that elicits ~80% of its maximal response (EC80).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or GloSensor). These kits are based on competitive immunoassays.[18][19]
-
Data Analysis:
-
Agonist Mode: Plot the assay signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the assay signal against the log concentration of the test compound to determine the IC50, which can be used to calculate the antagonist's affinity (Kb).
-
Section 5: Conclusion and Future Directions
This guide establishes a rigorous, multi-faceted strategy for the pharmacological characterization of 1-Benzenesulfonyl-3-methyl-piperazine. By systematically dissecting the molecule's structure and benchmarking its performance against well-chosen comparators, researchers can build a comprehensive profile of its binding affinity, functional activity, and metabolic stability.
The data generated from these proposed experiments will provide a solid foundation for making informed decisions. A favorable outcome—such as high affinity and functional activity at a specific target, coupled with reasonable metabolic stability—would justify further investigation, including in vivo efficacy and safety studies. Conversely, poor affinity or high metabolic lability might suggest that further medicinal chemistry efforts are needed to optimize the scaffold. This logical, evidence-based approach is fundamental to the successful advancement of novel chemical entities in the drug discovery pipeline.
References
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). Probe Mines, National Center for Biotechnology Information.[Link]
-
Clozapine. (2023). StatPearls, NCBI Bookshelf.[Link]
-
Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. (2015). Current Neuropharmacology.[Link]
-
[Mode of action of sildenafil]. (2000). Nihon Rinsho.[Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023). Molecules.[Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.[Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). Zeitschrift für Naturforschung C.[Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2020). European Journal of Medicinal Chemistry.[Link]
-
Sildenafil. (n.d.). Wikipedia.[Link]
-
What receptor does Clozapine (clozapine) act on?. (2025). Dr.Oracle.[Link]
-
Aripiprazole. (n.d.). Wikipedia.[Link]
- A process for preparing 1-methyl-3-phenylpiperazine. (2004).
-
metabolic stability in liver microsomes. (n.d.). Mercell.[Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2019). ACS Omega.[Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2023). Molecules.[Link]
-
Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. (2022). Frontiers in Chemistry.[Link]
-
The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia. (2003). Psychopharmacology.[Link]
-
In vitro receptor binding assays: General methods and considerations. (2018). ResearchGate.[Link]
-
How Does Abilify Work? All About Abilify's Mechanism of Action. (2024). GoodRx.[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Chemistry – A European Journal.[Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Bio-protocol.[Link]
-
Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate.[Link]
-
Synthesis and Activity of Benzenesulfonyl Piperazines. (2018). ResearchGate.[Link]
-
Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). Molecules.[Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). Pharmaceuticals.[Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2013). Purinergic Signalling.[Link]
-
Why is Clozapine So Unique?. (2020). Psychopharmacology Explained.[Link]
-
Viagra (Sildenafil) Mechanism of Action. (2019). YouTube.[Link]
- Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. (2006).
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT.[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Chemistry – A European Journal.[Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.[Link]
-
Sildenafil. (2023). StatPearls, NCBI Bookshelf.[Link]
-
What is the mechanism of Aripiprazole?. (2024). Patsnap Synapse.[Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). Molecules.[Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry.[Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT.[Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience.[Link]
-
cAMP Accumulation Assay. (n.d.). Creative BioMart.[Link]
-
Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. (2003). Primary Care Companion to The Journal of Clinical Psychiatry.[Link]
-
About sildenafil (Viagra). (n.d.). NHS.[Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals.[Link]
-
Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. (2018). Frontiers in Psychiatry.[Link]
-
Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009). European Journal of Medicinal Chemistry.[Link]
-
Receptor Binding Assays. (n.d.). MilliporeSigma.[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. mercell.com [mercell.com]
- 14. Aripiprazole - Wikipedia [en.wikipedia.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of 1-Benzenesulfonyl-3-methyl-piperazine as a Novel D2 Receptor Antagonist
This guide provides a comprehensive framework for the biological activity validation of 1-Benzenesulfonyl-3-methyl-piperazine (B3MP), a novel compound with therapeutic potential. Drawing from established principles in pharmacology and drug discovery, we present a phased, self-validating workflow to characterize B3MP, compare its performance against a benchmark compound, and provide the scientific rationale behind each experimental choice.
The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, featured in numerous FDA-approved medications for its favorable pharmacokinetic properties and versatile structure.[1][2][3] Recent explorations into benzenesulfonyl-piperazine hybrids have suggested a range of biological activities.[4][5] Based on structural similarities to known dopaminergic ligands, we hypothesize that B3MP acts as a selective antagonist for the Dopamine D2 Receptor (D2R).
The D2R is a well-validated G protein-coupled receptor (GPCR) target for antipsychotic medications used in treating schizophrenia and other neuropsychiatric disorders.[6][7][8] All currently approved antipsychotics exhibit antagonism at this receptor.[6] However, many existing drugs suffer from side effects due to a lack of selectivity, creating a need for novel agents with improved profiles.[6][9]
This guide will compare B3MP against Haloperidol, a classic high-affinity D2R antagonist, to benchmark its performance.[10][11] We will proceed through a logical sequence of experiments: initial target binding, confirmation of functional antagonism, and assessment of selectivity.
Part 1: Primary Target Engagement via Radioligand Binding Assay
Objective: The first and most critical step is to confirm that B3MP physically interacts with the D2R. A competitive radioligand binding assay will determine if B3MP can displace a known high-affinity radiolabeled ligand from the receptor, and from this, we can calculate its binding affinity (Ki).
Causality of Experimental Choice: This assay provides direct evidence of target engagement. By using membranes from cells engineered to express high levels of human D2R, we can isolate the interaction to our target of interest. The choice of radioligand, such as [³H]-Spiperone or [³H]-Methylspiperone, is critical; these are high-affinity antagonists, ensuring a stable and detectable signal.[12][13] The resulting inhibition constant (Ki) is a fundamental parameter of drug-receptor interaction, with lower values indicating higher affinity.
Experimental Workflow: D2R Radioligand Binding Assay
Caption: D2R antagonism of the Gi-coupled signaling pathway.
Detailed Protocol: cAMP Inhibition Assay
-
Cell Culture: Plate cells expressing the D2R (e.g., CHO-K1 or HEK293 cells) in a 96-well plate and culture overnight. [14]2. Compound Addition: Pre-incubate the cells with various concentrations of the antagonist (B3MP or Haloperidol) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a D2R agonist (e.g., Quinpirole or Dopamine) to all wells (except negative controls). To amplify the signal window, it is common practice to co-stimulate with Forskolin, a direct activator of adenylyl cyclase. [15]The agonist's effect is measured as an inhibition of the Forskolin-stimulated cAMP level.
-
Lysis and Detection: After agonist incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™. [15][16]These assays are based on a competition between cellular cAMP and a labeled cAMP conjugate. [15]5. Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal versus the log concentration of the antagonist. Fit the data to determine the IC50, representing the concentration of the antagonist that restores 50% of the agonist-inhibited signal.
Comparative Data: Functional Potency
| Compound | D2R Functional Antagonism (IC50, nM) |
| B3MP (Test) | 3.5 |
| Haloperidol (Comparator) | 2.1 |
Data are hypothetical for illustrative purposes.
Interpretation: B3MP demonstrates potent functional antagonism at the D2R, with an IC50 value in the low nanomolar range. This potency is consistent with its high binding affinity, confirming that B3MP is a bona fide D2R antagonist. Its functional activity is on par with the benchmark compound, Haloperidol.
Part 3: Selectivity Profiling
Objective: A drug's safety and side-effect profile are largely determined by its selectivity. High affinity for the D2R is desired, but affinity for other receptors can lead to adverse effects. [6][17]For example, antagonism of histamine H1 receptors can cause sedation and weight gain, while blocking muscarinic M1 receptors can lead to cognitive deficits and dry mouth. [17]This step assesses the selectivity of B3MP by screening it against a panel of relevant off-target receptors.
Causality of Experimental Choice: We must quantify the "selectivity window"—the ratio of a compound's affinity for off-targets versus its primary target. A larger window suggests a lower likelihood of mechanism-based side effects. Commercial services like the Eurofins SafetyScreen panels provide standardized, high-quality binding or functional data for a wide array of receptors, ion channels, and transporters, making them an efficient and reliable choice for this crucial step. [18][19]The panel should include other dopamine receptor subtypes (D1, D3), key serotonin receptors implicated in antipsychotic action (5-HT2A), and common culprits for side effects (H1, M1, α1-adrenergic). [10]
Logical Workflow: Selectivity Assessment
Caption: Decision workflow for evaluating compound selectivity.
Comparative Data: Receptor Selectivity Profile
| Receptor Target | B3MP (Ki, nM) | Selectivity (vs. D2R) | Haloperidol (Ki, nM) | Selectivity (vs. D2R) |
| Dopamine D2 | 1.2 | - | 0.9 | - |
| Dopamine D3 | 35 | 29x | 4.6 | 5x |
| Serotonin 5-HT2A | 150 | 125x | 120 | 133x |
| Histamine H1 | >1000 | >833x | 200 | 222x |
| Muscarinic M1 | >1000 | >833x | >5000 | >5555x |
| Adrenergic α1 | 85 | 71x | 15 | 17x |
Data are hypothetical for illustrative purposes. Reference values for Haloperidol are approximated from literature.[10]
Interpretation: The data reveals a promising profile for B3MP. While its D2R affinity is comparable to Haloperidol, B3MP shows significantly greater selectivity over the D3 and α1-adrenergic receptors. The reduced affinity for the α1 receptor may predict a lower risk of cardiovascular side effects like orthostatic hypotension. The high selectivity against H1 and M1 receptors is also a positive indicator for avoiding common side effects like sedation and cognitive impairment. [17]
Conclusion and Forward Look
This structured validation workflow demonstrates that 1-Benzenesulfonyl-3-methyl-piperazine (B3MP) is a potent and functional antagonist of the dopamine D2 receptor. The comparative analysis indicates that B3MP possesses an affinity and potency comparable to the established antipsychotic Haloperidol.
Crucially, the selectivity profiling suggests a potential advantage for B3MP, with a wider therapeutic window over key off-targets like the D3 and α1-adrenergic receptors. This improved selectivity profile warrants further investigation, as it may translate to a more favorable clinical safety profile with a reduced burden of side effects.
The experimental framework detailed here provides a robust, logical, and self-validating path for the initial biological characterization of novel compounds. The positive results from these foundational in vitro assays establish B3MP as a promising lead candidate, justifying its advancement into more complex cellular models, in vivo pharmacokinetic studies, and preclinical models of psychosis.
References
-
Beltrán-González, A. N., et al. (2019). Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization. MDPI. Available at: [Link]
-
Guo, R., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH National Library of Medicine. Available at: [Link]
-
Neau, J. P., et al. (1984). [Neurologic adverse effects of piperazine]. Acta Neurologica Belgica. Available at: [Link]
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]
-
Evers, E. A., et al. (2022). Effects of dopamine D2/3 and opioid receptor antagonism on the trade-off between model-based and model-free behaviour in healthy volunteers. eLife. Available at: [Link]
-
Wang, D., et al. (2017). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Chemical Neuroscience. Available at: [Link]
-
Al-Kaissi, E. T., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synapse. (2024). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Available at: [Link]
-
Eurofins Discovery. CNS SafetyScreen panel - FR. Available at: [Link]
-
Szigeti, M., et al. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]
-
Wikipedia. Dopamine receptor D2. Available at: [Link]
-
Gümüş, F., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C. Available at: [Link]
-
Gomes, I., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Lik. Frontiers in Pharmacology. Available at: [Link]
-
Kumar, B., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]
-
de Bartolomeis, A., et al. (2023). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. International Journal of Molecular Sciences. Available at: [Link]
-
Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry. Available at: [Link]
-
Singh, A., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
-
Linschooten, J. O., et al. (1998). In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. Psychopharmacology. Available at: [Link]
-
Gash, D. M. (2023). Biochemistry, Dopamine Receptors. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Therapeutics Initiative. (2021). How well do you know your dopamine antagonists? Therapeutics Letter. Available at: [Link]
-
Hounsou, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry. Available at: [Link]
-
Sahlholm, K., et al. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science. Available at: [Link]
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Wikipedia. Haloperidol. Available at: [Link]
-
Durdagi, S., et al. (2019). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Eurofins. (2013). Eurofins Panlabs Safety Screening Webinar. YouTube. Available at: [Link]
-
Salerno, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
ResearchGate. (2016). Radioligand binding assay in D2R and D3R. Available at: [Link]
-
Ali, M. R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Wang, S., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Nature Communications. Available at: [Link]
-
ResearchGate. (2024). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Available at: [Link]
-
Pipzine Chemicals. 1-Benzyloxycarbonyl-(S)-3-methylpiperazine. Available at: [Link]
-
Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. Available at: [Link]
-
Eurofins. (2022). Eurofins Discovery Safety Pharmacology Portfolio. YouTube. Available at: [Link]
-
Conklin, B. R., et al. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]
-
Guo, R., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. Available at: [Link]
-
Eurofins Discovery. SafetyScreen44 Panel - FR. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haloperidol - Wikipedia [en.wikipedia.org]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. How well do you know your dopamine antagonists? - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Tale of Two Molecules: Evaluating Efficacy and Neurotoxicity of Procaspase Activators
A Comparative Guide to PAC-1 and the Uncharacterized 1-Benzenesulfonyl-3-methyl-piperazine
For researchers and drug development professionals in oncology, the direct activation of executioner caspases represents a compelling therapeutic strategy to bypass dysfunctional upstream apoptotic signaling. PAC-1, the first procaspase-activating compound, has emerged as a significant tool in this field, with a growing body of research defining its efficacy and safety profile. This guide provides a detailed comparison of PAC-1 with the lesser-known compound, 1-Benzenesulfonyl-3-methyl-piperazine. However, a significant disparity in the available scientific literature necessitates a different approach to this comparison. We will delve into the well-documented properties of PAC-1, offering it as a benchmark for evaluation, while highlighting the critical data gaps for 1-Benzenesulfonyl-3-methyl-piperazine, thereby underscoring the rigorous, evidence-based journey from chemical entity to therapeutic candidate.
PAC-1: A Well-Characterized Procaspase-3 Activator
PAC-1 is a small molecule that directly activates procaspase-3, a key executioner caspase, to its active form, caspase-3, thereby inducing apoptosis in cancer cells.[1][2] This mechanism is particularly advantageous in cancers where upstream apoptotic pathways are compromised.[1] The efficacy of PAC-1 is often correlated with the levels of procaspase-3 in cancer cells, suggesting a potential for a personalized medicine approach.[1][2]
Mechanism of Action
The prevailing mechanism of PAC-1 involves the chelation of inhibitory zinc ions.[1][3] Procaspase-3 is held in an inactive state by zinc.[3] By sequestering these zinc ions, PAC-1 facilitates a conformational change in procaspase-3, allowing it to auto-activate and initiate the caspase cascade, leading to apoptosis.[1]
Caption: Mechanism of PAC-1 induced procaspase-3 activation.
Efficacy of PAC-1
The anti-cancer activity of PAC-1 has been demonstrated in a variety of preclinical models, including both solid and hematopoietic tumors.[4] It has shown efficacy as a single agent and in combination with other chemotherapeutic agents and targeted therapies.[4][5]
| Cancer Model | Efficacy Metric | Key Findings | Citation |
| Advanced Malignancies (Phase I Trial) | Recommended Phase 2 Dose (RP2D) | 750 mg/day; durable partial responses observed in patients with neuroendocrine tumors. | [4] |
| Colorectal & Ovarian Cancer (Murine Model) | Median Survival | As a single agent, extended median survival from 71 to 90 days. In combination with CAR-T therapy, extended median survival to 145 days. | [6] |
| Glioma (Canine & Rodent Models) | Tumor Burden Reduction | PAC-1 penetrates the blood-brain barrier and shows promising activity against glioma cell lines and in intracranial models. | [4][7][8] |
| Lymphoma & Sarcoma (Canine Models) | Clinical Activity | Clinically active in challenging tumor types like metastatic sarcoma and peripheral T-cell lymphoma. | [4] |
| Primary Colon Cancer Isolates | IC50 Values | 0.003 to 1.41 µM in cancerous cells versus 5.02 to 9.98 µM in adjacent normal tissues. | [2] |
Neurotoxicity of PAC-1
A critical aspect of any CNS-penetrant drug is its neurotoxicity profile. Studies in mice have shown that PAC-1 can induce transient neurotoxicity.[7] However, a Phase I clinical trial in patients with advanced malignancies established a recommended phase 2 dose where neurological adverse events were primarily grade 1 and 2, and neurocognitive testing showed stable function.[4] A derivative of PAC-1, S-PAC-1, was developed with a polar sulfonamide group to limit blood-brain barrier penetration for non-CNS tumors.[3]
| Study Type | Model | Observations | Citation |
| Preclinical | Mice | Transient neurotoxicity with onset within 5 minutes and resolution within 2 hours of administration. | [7] |
| Phase I Clinical Trial | Human Patients | Grade 1 and 2 neurological adverse events at the recommended phase 2 dose of 750 mg/day. Stable neurologic and cognitive evaluations. | [4] |
1-Benzenesulfonyl-3-methyl-piperazine: An Uncharacterized Entity
In stark contrast to PAC-1, a comprehensive search of the scientific literature reveals no peer-reviewed studies detailing the efficacy or neurotoxicity of 1-Benzenesulfonyl-3-methyl-piperazine. The available information is limited to chemical supplier databases, which list its physical and chemical properties.[9][10] This indicates that it is likely a chemical intermediate or a building block for the synthesis of more complex molecules rather than a compound that has been investigated for its biological activity.
The piperazine moiety is a common scaffold in medicinal chemistry, and various derivatives have been explored for a range of biological activities, including anti-inflammatory and anti-cancer effects.[11][12] However, the toxicological profile of piperazine and its derivatives can be a concern, with some compounds exhibiting neurotoxic side effects.[13] It is crucial to emphasize that these are general characteristics of the piperazine class and cannot be extrapolated to predict the specific properties of 1-Benzenesulfonyl-3-methyl-piperazine without direct experimental evidence.
The Imperative of Experimental Validation
The comparison between PAC-1 and 1-Benzenesulfonyl-3-methyl-piperazine highlights a fundamental principle in drug development: the necessity of empirical data. While computational and structural analyses can guide the design of new molecules, their biological effects can only be determined through rigorous experimental evaluation.
A Roadmap for Evaluation: Key Experimental Protocols
For a novel compound like 1-Benzenesulfonyl-3-methyl-piperazine to be considered a procaspase-activating candidate, it would need to undergo a series of in vitro and in vivo assessments, similar to those that have characterized PAC-1.
Caption: A generalized workflow for evaluating a new chemical entity.
1. In Vitro Procaspase Activation Assay:
-
Objective: To determine if the compound can directly activate purified procaspase-3.
-
Methodology:
-
Recombinant human procaspase-3 is incubated with varying concentrations of the test compound.
-
A fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) is added.
-
The rate of substrate cleavage is measured using a fluorometer. An increase in fluorescence indicates caspase-3 activity.
-
Control experiments should include the compound alone (to check for intrinsic fluorescence) and procaspase-3 alone (to measure basal auto-activation).
-
2. Cell-Based Apoptosis Assays:
-
Objective: To assess the ability of the compound to induce apoptosis in cancer cell lines.
-
Methodology:
-
Cancer cell lines with known high levels of procaspase-3 are treated with a dose range of the compound.
-
Apoptosis is quantified using methods such as:
-
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry: To distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-Glo 3/7 Assay: To measure the activity of executioner caspases.
-
Western Blotting: To detect the cleavage of PARP, a substrate of caspase-3.
-
-
3. In Vivo Efficacy Studies:
-
Objective: To evaluate the anti-tumor activity of the compound in animal models.
-
Methodology:
-
Human cancer cell lines are implanted into immunodeficient mice (xenograft model).
-
Once tumors are established, mice are treated with the compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor growth is monitored over time. Efficacy is determined by comparing tumor volume in treated versus vehicle control groups.
-
4. Neurotoxicity Assessment:
-
Objective: To determine the potential for the compound to cause adverse effects on the nervous system.
-
Methodology:
-
In vivo observation: Mice are administered the compound and observed for any behavioral changes, such as tremors, ataxia, or seizures.
-
Neurological and neurocognitive function tests: In higher animal models or clinical trials, standardized tests are used to assess cognitive function, motor skills, and sensory perception.
-
Conclusion
This guide illustrates the significant chasm between a synthesized chemical and a validated therapeutic agent. PAC-1 stands as a testament to a rigorous, data-driven approach, with its mechanism, efficacy, and safety profile being progressively elucidated through extensive preclinical and clinical research. In contrast, 1-Benzenesulfonyl-3-methyl-piperazine remains an unknown quantity, a starting point for discovery rather than a tool for therapeutic intervention. For researchers in drug development, this comparison serves as a critical reminder that while the chemical landscape is vast, only through meticulous and systematic experimental validation can the true potential of a molecule be understood and harnessed for therapeutic benefit.
References
-
Ranoa, D. R., Kang, Y., Drnevich, J., Rendon, G., Fields, C. J., Bailey, K., Roy, E. J., & Hergenrother, P. J. (2024). Abstract LB075: Small molecule procaspase activating compound 1 (PAC-1) enhances CAR-T immunotherapy for solid tumors in syngeneic murine models. Cancer Research, 84(7_Supplement), LB075. [Link]
-
Villalona-Calero, M. A., et al. (2022). Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies. British Journal of Cancer, 126(1), 37-44. [Link]
-
Wikipedia. (2023). PAC-1. [Link]
-
Peterson, Q. P., et al. (2010). Discovery and Canine Preclinical Assessment of a Nontoxic Procaspase-3–Activating Compound. Cancer Research, 70(18), 7232-7241. (Note: This information is cited in a table on ResearchGate). [Link]
-
Roth, H. S., & Hergenrother, P. J. (2016). Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities. Molecules, 21(9), 1243. [Link]
-
Peterson, Q. P., Goode, D. R., & Hergenrother, P. J. (2009). PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition. Journal of Molecular Biology, 388(1), 144-158. [Link]
-
Pipzine Chemicals. (n.d.). 1-Benzyloxycarbonyl-(S)-3-methylpiperazine. Retrieved January 27, 2026, from [Link]
-
Kaur, U. J., et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]
-
Peterson, Q. P., et al. (2009). Procaspase-3 Activation as an Anti-Cancer Strategy: Structure–Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and Its Cellular Co-Localization with Caspase-3. Journal of Medicinal Chemistry, 52(18), 5721-5731. [Link]
-
Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]
-
Bouling Chemical Co., Limited. (n.d.). 1-Benzyloxycarbonyl-(S)-3-Methylpiperazine. Retrieved January 27, 2026, from [Link]
-
de Vos, S., et al. (2022). Phase I dose-escalation study of procaspase-activating compound-1 in combination with temozolomide in patients with recurrent high-grade astrocytomas. Neuro-Oncology Advances, 4(1), vdac153. [Link]
-
PubChem. (n.d.). 1-Methyl-3-phenylpiperazine. Retrieved January 27, 2026, from [Link]
-
Wang, Y., et al. (2022). Novel Small Molecule Positive Allosteric Modulator SPAM1 Triggers the Nuclear Translocation of PAC1-R to Exert Neuroprotective Effects through Neuron-Restrictive Silencer Factor. International Journal of Molecular Sciences, 23(24), 15998. [Link]
-
Kaur, U. J., et al. (2021). Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi as an adjunct to antibiotics. 3 Biotech, 11(5), 235. [Link]
-
Miller, C. G., & Carpenter, R. (1967). Neurotoxic side-effects of piperazine. The Lancet, 289(7495), 895-896. [Link]
Sources
- 1. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAC-1 - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase I dose-escalation study of procaspase-activating compound-1 in combination with temozolomide in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Benzyloxycarbonyl-(S)-3-methylpiperazine | Structure, Uses, Safety, Supplier & Pricing China [pipzine-chem.com]
- 10. 1-Benzyloxycarbonyl-(S)-3-Methylpiperazine | Chemical Properties, Uses, Safety & Supplier in China [chemheterocycles.com]
- 11. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Neurotoxic side-effects of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Benzenesulfonyl-3-methyl-piperazine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis of the expected spectroscopic data for 1-Benzenesulfonyl-3-methyl-piperazine, a compound of interest in medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this guide will serve as a predictive comparison, leveraging data from structurally related compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of our target molecule. This approach not only offers a robust analytical framework but also hones the essential skill of spectroscopic interpretation based on molecular architecture.
The Structural Landscape of 1-Benzenesulfonyl-3-methyl-piperazine
Before delving into its spectroscopic signature, let us first visualize the molecule . 1-Benzenesulfonyl-3-methyl-piperazine is comprised of a piperazine ring, substituted at the 1-position with a benzenesulfonyl group and at the 3-position with a methyl group. This unique combination of a flexible heterocyclic ring, an aromatic sulfonyl moiety, and a chiral center introduced by the methyl group suggests a rich and informative set of spectroscopic data.
Predicted Spectroscopic Data for 1-Benzenesulfonyl-3-methyl-piperazine
The following sections outline the anticipated NMR, IR, and MS data for our target compound. These predictions are grounded in the fundamental principles of spectroscopy and are supported by experimental data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex due to the non-symmetrical nature of the molecule and the conformational flexibility of the piperazine ring. The presence of a chiral center at the C3 position will render the adjacent methylene protons (at C2 and the axial/equatorial protons on the other ring carbons) diastereotopic, leading to more complex splitting patterns.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for 1-Benzenesulfonyl-3-methyl-piperazine
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Benzenesulfonyl (Ar-H) | 7.8 - 8.0 (ortho), 7.5 - 7.7 (meta, para) | ~138 (ipso-C), ~133 (para-C), ~129 (ortho-C), ~127 (meta-C) | The electron-withdrawing sulfonyl group deshields the aromatic protons and carbons. The ortho protons will be the most downfield. |
| Piperazine Ring | |||
| -CH(CH₃)- | ~3.0 - 3.3 | ~50 - 55 | The proton on the chiral carbon will be a multiplet due to coupling with the adjacent methylene protons and the methyl group. |
| -CH₂- (adjacent to N-SO₂Ph) | ~3.2 - 3.5 | ~45 - 50 | These protons are deshielded by the adjacent electron-withdrawing sulfonyl group. |
| -CH₂- (other) | ~2.5 - 2.9 | ~40 - 45 | These protons are in a more typical aliphatic amine environment. |
| -NH- | Broad singlet, ~2.0 - 3.0 | - | The chemical shift of the N-H proton is variable and depends on concentration and solvent. |
| -CH₃ | ~1.1 - 1.3 (doublet) | ~15 - 20 | The methyl group is in an aliphatic environment and will appear as a doublet due to coupling with the adjacent methine proton. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Table 2: Predicted IR Absorption Bands for 1-Benzenesulfonyl-3-methyl-piperazine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (piperazine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| S=O Stretch (sulfonyl) | 1350 - 1300 and 1160 - 1120 | Strong, two distinct bands |
| C-N Stretch (piperazine) | 1250 - 1020 | Medium |
| S-N Stretch (sulfonamide) | 970 - 935 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Molecular Ion: The molecular weight of 1-Benzenesulfonyl-3-methyl-piperazine (C₁₁H₁₆N₂O₂S) is 240.32 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 240.
Predicted Fragmentation Pattern: The fragmentation of piperazine derivatives is highly dependent on the substitution pattern.[1] Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents.[1] For 1-Benzenesulfonyl-3-methyl-piperazine, key fragment ions are expected from the loss of the benzenesulfonyl group and cleavage of the piperazine ring.
Caption: Predicted major fragmentation pathways for 1-Benzenesulfonyl-3-methyl-piperazine in Mass Spectrometry.
Comparative Analysis with Structurally Related Compounds
To add a layer of confidence to our predictions, we will now compare the expected spectroscopic features of our target molecule with the known data of two closely related compounds: 1-(Benzenesulfonyl)piperazine and 1-Methylpiperazine.
1-(Benzenesulfonyl)piperazine
This compound lacks the methyl group at the 3-position. Its spectroscopic data will highlight the influence of this methyl group on the overall spectra.
Table 3: Spectroscopic Data for 1-(Benzenesulfonyl)piperazine
| Technique | Observed Data | Source |
| Molecular Weight | 226.30 g/mol | PubChem CID 808712[2] |
| GC-MS | Data available in NIST database | PubChem CID 808712[2] |
The ¹H NMR spectrum of 1-(Benzenesulfonyl)piperazine would be simpler than our target molecule's due to its higher symmetry. The piperazine protons would likely appear as two triplets. The introduction of the methyl group in 1-Benzenesulfonyl-3-methyl-piperazine breaks this symmetry, leading to the more complex splitting patterns we predicted.
1-Methylpiperazine
This compound features a methyl group at the 1-position and lacks the benzenesulfonyl group. Comparing its data allows us to isolate the spectroscopic contributions of the benzenesulfonyl moiety.
Table 4: Spectroscopic Data for 1-Methylpiperazine
| Technique | Observed Data | Source |
| ¹H NMR | δ (ppm): 2.88 (t), 2.37 (t), 2.26 (s) | ChemicalBook[3] |
| Mass Spectrum | Molecular Ion (M⁺): 100, Base Peak: 58 | ChemicalBook[3] |
| IR Spectrum | Data available | Sigma-Aldrich |
| Molecular Weight | 100.16 g/mol | Sigma-Aldrich[4] |
The most significant difference is the absence of the downfield aromatic signals in the NMR and the strong S=O stretching bands in the IR for 1-Methylpiperazine. The mass spectrum is dominated by fragmentation of the piperazine ring, with a base peak at m/z 58, which is characteristic of such structures.
Experimental Protocols for Spectroscopic Analysis
For researchers aiming to synthesize and characterize 1-Benzenesulfonyl-3-methyl-piperazine, the following are standard protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
Caption: Standard workflow for acquiring NMR spectra.
IR Spectroscopy Protocol
Caption: Standard workflow for acquiring ATR-IR spectra.
Mass Spectrometry (GC-MS) Protocol
Caption: Standard workflow for acquiring GC-MS data.
Conclusion
This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 1-Benzenesulfonyl-3-methyl-piperazine. By dissecting the molecule into its constituent functional groups and comparing it with structurally similar compounds, we have constructed a detailed forecast of its NMR, IR, and MS spectra. This approach underscores the power of predictive analysis in modern chemical research and provides a solid foundation for any scientist embarking on the synthesis and characterization of this or related molecules. The provided protocols offer a standardized methodology for obtaining high-quality experimental data to validate these predictions.
References
-
PubChem. (n.d.). 1-Methyl-3-phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.
-
ResearchGate. (n.d.). Synthesis and Activity of Benzenesulfonyl Piperazines. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Benzenesulfonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
PubMed. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]
-
Pharmacia. (2023). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]
- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
-
NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]
Sources
A Researcher's Guide to the NMR Interpretation of Benzenesulfonyl Piperazines: From Fundamental Principles to Advanced Conformational Analysis
For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Benzenesulfonyl piperazines represent a significant scaffold in numerous pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of their chemical structure and conformational dynamics in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of benzenesulfonyl piperazines, blending fundamental interpretive principles with advanced insights into their complex solution-state behavior.
The Foundational Spectrum: Understanding 1-(Benzenesulfonyl)piperazine
The journey into the NMR spectroscopy of this class of compounds begins with a thorough understanding of the parent molecule, 1-(benzenesulfonyl)piperazine. Its spectrum provides the baseline for interpreting more complex, substituted analogues.
¹H NMR Spectral Analysis
The proton NMR spectrum of 1-(benzenesulfonyl)piperazine is characterized by distinct signals corresponding to the protons of the benzenesulfonyl group and the piperazine ring.
-
Benzenesulfonyl Protons: The aromatic protons of the benzene ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.5 and 7.8 ppm . This region often presents as two sets of multiplets due to the differing electronic environments of the ortho, meta, and para protons relative to the sulfonyl group. The ortho protons are the most deshielded due to the electron-withdrawing nature of the SO₂ group.
-
Piperazine Protons: The piperazine ring protons give rise to signals in the upfield region. Due to the influence of the adjacent electron-withdrawing sulfonyl group, the four protons on the carbons attached to the sulfonamide nitrogen (C2 and C6) are shifted downfield compared to the four protons on the carbons adjacent to the secondary amine (C3 and C5). A notable feature in the ¹H NMR of N-substituted piperazines is the potential for signal broadening or the appearance of multiple conformers at room temperature. This is a direct consequence of two dynamic processes:
-
Restricted Rotation: The partial double bond character of the S-N bond restricts free rotation, leading to the existence of different rotational isomers (rotamers).
-
Piperazine Ring Inversion: The piperazine ring can undergo a chair-to-chair interconversion.[1]
-
At room temperature, if these conformational changes are slow on the NMR timescale, separate signals for axial and equatorial protons, or for different conformers, may be observed. If the exchange is fast, averaged, and often broadened, signals are seen. For 1-(benzenesulfonyl)piperazine, the protons on the carbons adjacent to the sulfonyl group typically appear as a triplet around 3.0-3.2 ppm , while the protons on the carbons adjacent to the NH group resonate as a triplet further upfield, around 2.8-3.0 ppm . The NH proton itself will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
-
Benzenesulfonyl Carbons: The aromatic carbons of the benzenesulfonyl group exhibit characteristic chemical shifts. The carbon atom directly attached to the sulfur atom (ipso-carbon) is typically found around 135-140 ppm . The other aromatic carbons (ortho, meta, and para) will resonate in the typical aromatic region of 125-135 ppm .
-
Piperazine Carbons: The carbon atoms of the piperazine ring are sensitive to the electronic effects of the substituents on the nitrogen atoms. The carbons adjacent to the electron-withdrawing benzenesulfonyl group (C2 and C6) are deshielded and appear further downfield, typically in the range of 45-50 ppm . The carbons adjacent to the secondary amine (C3 and C5) are more shielded and resonate upfield, usually between 40-45 ppm .
Experimental Protocol for Acquiring High-Quality NMR Spectra
To ensure the reliability and accuracy of the spectral data, adherence to a standardized experimental protocol is crucial.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. It is important to note that the chemical shifts can be solvent-dependent.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16-64 | 1024-4096 |
| Spectral Width | 12-16 ppm | 200-240 ppm |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s |
Data Presentation: A Comparative Look at Substituted Analogues
To illustrate the effects of substitution on the NMR spectra, the following table summarizes the expected chemical shift ranges for the parent 1-(benzenesulfonyl)piperazine and a closely related analogue, 1-(phenylsulfonyl)piperidine. The data for 1-(phenylsulfonyl)piperidine is derived from experimental values, while the ranges for 1-(benzenesulfonyl)piperazine are predicted based on established chemical shift trends.[2]
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-(Benzenesulfonyl)piperazine | ||
| Benzenesulfonyl-H (ortho) | 7.7-7.8 | Benzenesulfonyl-C (ipso) |
| Benzenesulfonyl-H (meta, para) | 7.5-7.7 | Benzenesulfonyl-C (ortho, meta, para) |
| Piperazine-H (α to SO₂) | 3.0-3.2 | Piperazine-C (α to SO₂) |
| Piperazine-H (α to NH) | 2.8-3.0 | Piperazine-C (α to NH) |
| 1-(Phenylsulfonyl)piperidine [2] | ||
| Phenyl-H (ortho) | 7.84 (dd) | Phenyl-C (ipso) |
| Phenyl-H (meta, para) | 7.50-7.58 (m) | Phenyl-C (ortho, meta, para) |
| Piperidine-H (α to SO₂) | 3.25 (t) | Piperidine-C (α to SO₂) |
| Piperidine-H (β, γ to SO₂) | 1.53-1.80 (m) | Piperidine-C (β, γ to SO₂) |
Visualizing Molecular Structure and NMR Relationships
The following diagrams illustrate the structure of 1-(benzenesulfonyl)piperazine and the key through-bond correlations that can be observed in 2D NMR experiments like COSY and HSQC, which are invaluable for definitive signal assignment.
Caption: Structure of 1-(benzenesulfonyl)piperazine with key positions labeled.
Sources
A Senior Application Scientist's Guide to the Comparative Antimicrobial Spectrum of Piperazine Analogs
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. The piperazine scaffold, a six-membered heterocyclic ring with two nitrogen atoms at opposing positions, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in generating derivatives with a broad range of biological activities, including potent antimicrobial effects.[1][2] This guide provides an in-depth, objective comparison of the antimicrobial spectrum of various piperazine analogs, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Piperazine Core: A Versatile Scaffold for Antimicrobial Drug Discovery
The unique structural features of the piperazine ring, including its conformational flexibility and the presence of two modifiable nitrogen atoms, allow for the creation of diverse chemical libraries with a wide array of physicochemical properties.[2] This adaptability is crucial for optimizing pharmacokinetic and pharmacodynamic profiles, enabling piperazine derivatives to effectively target various microbial pathogens, from bacteria to fungi.[1][2] The antimicrobial potency of these analogs is significantly influenced by the nature of the substituents on the piperazine ring, a key aspect of the structure-activity relationship (SAR) that continues to be an active area of investigation.
Comparative Antimicrobial Spectrum of Piperazine Analogs
The antimicrobial efficacy of piperazine derivatives is best assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative piperazine analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. This comparative data highlights the broad-spectrum potential and varying potencies of different structural modifications to the piperazine core.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Piperazine Analogs
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Analog A (Thiadiazole Derivative) | 16 | 16 | 8 | >256 | [3] |
| Analog B (Azole-Containing Derivative) | 3.1 - 25 | 3.1 - 25 | 3.1 - 25 | 3.1 - 25 | [1] |
| Analog C (Fluoroquinolone Hybrid) | 1 - 5 | 1 - 5 | >100 | >100 | [4] |
| Analog D (Novel Piperazine Derivative RL-308) | 4 | - | - | - | [5] |
| Ciprofloxacin (Control) | 0.1 | - | - | - | [4] |
| Gentamicin (Control) | - | - | - | - | [3] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Piperazine Analogs
| Compound/Analog | Candida albicans | Aspergillus niger | Aspergillus flavus | Aspergillus fumigatus | Reference(s) |
| Analog E (Azole-Containing Derivative) | 3.1 - 25 | 3.1 - 25 | - | - | [1] |
| Analog F (Piperazine-Methacrylate Polymer) | Significant Activity | - | - | - | [6] |
| Analog G (Substituted Piperazine Derivative) | 2.22 | Significant Activity | Significant Activity | Significant Activity | [4][7] |
| Fluconazole (Control) | 3.1 - 25 | - | - | - | [1] |
Unraveling the Mechanisms of Antimicrobial Action
The diverse chemical nature of piperazine analogs leads to varied mechanisms of antimicrobial action. Understanding these mechanisms is fundamental to rational drug design and overcoming resistance.
Proposed Mechanisms of Antibacterial Action
Several key mechanisms have been proposed for the antibacterial activity of piperazine derivatives:
-
Inhibition of Essential Enzymes: Certain piperazine analogs have been shown to target and inhibit crucial bacterial enzymes. For instance, some derivatives are believed to act as inhibitors of enoyl-ACP reductase (ENR), an essential enzyme in the bacterial fatty acid biosynthesis pathway.[3] By blocking this pathway, these compounds disrupt the formation of bacterial cell membranes, leading to cell death.
-
Cell Membrane Disruption: Many piperazine-containing polymers exhibit a cationic nature, which facilitates electrostatic interactions with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides and teichoic acids.[6] This interaction disrupts the membrane integrity, causing leakage of intracellular contents and ultimately cell lysis.[6]
The following diagram illustrates the proposed interaction of a cationic piperazine analog with the bacterial cell envelope.
Caption: Proposed mechanisms of antibacterial action of piperazine analogs.
Experimental Protocols: Determining the Antimicrobial Spectrum
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for this purpose.[8]
CLSI Broth Microdilution Method: A Step-by-Step Guide
This protocol outlines the key steps for performing a broth microdilution assay to determine the MIC of piperazine analogs.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the piperazine analogs in a suitable solvent (e.g., DMSO).
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (MHB) for most aerobic bacteria.[9] For fungi, Sabouraud Dextrose Broth or RPMI-1640 medium may be appropriate.[10]
-
Microbial Cultures: Prepare fresh, pure overnight cultures of the test microorganisms on appropriate agar plates.
-
96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
-
McFarland Standards: 0.5 McFarland turbidity standard for inoculum preparation.
2. Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[11] This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve the final desired test concentration (typically 5 x 10^5 CFU/mL in the well).
3. Serial Dilution of Test Compounds:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the piperazine analog stock solutions in the appropriate broth to achieve a range of desired concentrations.[11]
-
Ensure each well contains a final volume of 100 µL of the diluted compound.
4. Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared microbial inoculum.[12]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Cover the plate and incubate at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for most bacteria).[11]
5. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the piperazine analog at which there is no visible growth.[12]
The following diagram provides a visual representation of the experimental workflow for determining the antimicrobial spectrum using the broth microdilution method.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion and Future Perspectives
Piperazine and its analogs represent a promising and versatile class of compounds in the ongoing search for novel antimicrobial agents. Their broad-spectrum activity, coupled with the potential for diverse chemical modifications, offers a robust platform for the development of new therapeutics to combat infectious diseases. The structure-activity relationship of piperazine derivatives continues to be a fertile ground for research, with the potential to yield compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. As our understanding of their molecular mechanisms of action deepens, so too will our ability to rationally design the next generation of piperazine-based antimicrobials. This guide provides a foundational understanding and practical tools for researchers to explore and contribute to this exciting field.
References
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]
-
PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023, November 1). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved January 27, 2026, from [Link]
-
Piperazine based antimicrobial polymers: a review. (2021, April 23). PMC - NIH. Retrieved January 27, 2026, from [Link]
-
Antimicrobial Activity of Novel Piperazine Molecules. (2024, April 10). International Journal of Current Microbiology and Applied Sciences (IJCMAS). Retrieved January 27, 2026, from [Link]
-
MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved January 27, 2026, from [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (n.d.). Asian Pacific Journal of Health Sciences. Retrieved January 27, 2026, from [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
(PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 27, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 27, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 27, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 27, 2026, from [Link]
-
Antifungal activity of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Antimicrobial susceptibility (Broth microdilution). (2024, October 3). sciensano.be. Retrieved January 27, 2026, from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. Retrieved January 27, 2026, from [Link]
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. apjhs.com [apjhs.com]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijcmas.com [ijcmas.com]
- 6. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. woah.org [woah.org]
- 10. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdb.apec.org [pdb.apec.org]
- 12. rr-asia.woah.org [rr-asia.woah.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Benzenesulfonyl-3-methyl-piperazine
Disclaimer: This guide is based on the chemical properties of structurally related compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain the specific Safety Data Sheet from the supplier before commencing any work with this substance.
Anticipated Hazard Profile
1-Benzenesulfonyl-3-methyl-piperazine incorporates a piperazine ring, which is known to be a skin and eye irritant and a potential sensitizer.[1][2] The benzenesulfonyl group, present in compounds like benzenesulfonyl chloride, suggests that the compound may be corrosive and moisture-sensitive. Therefore, it is prudent to treat 1-Benzenesulfonyl-3-methyl-piperazine as a hazardous substance with the potential to cause skin corrosion, serious eye damage, and allergic skin reactions.
| Hazard Classification | Anticipated Effects |
| Skin Corrosion/Irritation | Expected to cause skin irritation and potentially severe burns upon prolonged contact.[3] |
| Serious Eye Damage/Irritation | Likely to cause serious eye damage.[1][3] |
| Skin Sensitization | May cause an allergic skin reaction upon repeated exposure.[4] |
| Acute Toxicity (Inhalation/Oral/Dermal) | Potential for harm if inhaled, swallowed, or in contact with skin.[3] |
Essential Personal Protective Equipment (PPE)
The selection of PPE is paramount in creating a safe laboratory environment. The following is a detailed breakdown of the required protective gear for handling 1-Benzenesulfonyl-3-methyl-piperazine.
Eye and Face Protection
Direct contact with the eyes can lead to severe and irreversible damage.
-
Chemical Safety Goggles: These are mandatory to protect against splashes and aerosols. They must be worn at all times when handling the compound.
-
Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[5]
Hand Protection
Given the corrosive nature of similar compounds, appropriate glove selection is critical.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Double Gloving: For enhanced protection, particularly during procedures with a higher risk of exposure, wearing two pairs of gloves is advisable.
-
Glove Removal: Use the proper technique to remove gloves to avoid skin contact with the outer, contaminated surface.[5]
Body Protection
To prevent skin contact, comprehensive body protection is necessary.
-
Laboratory Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron or Suit: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[6]
Respiratory Protection
If the compound is a powder or if there is a risk of generating aerosols or vapors, respiratory protection is essential.
-
Fume Hood: All handling of 1-Benzenesulfonyl-3-methyl-piperazine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Respirator: If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory.
Safe Handling Workflow
The following diagram illustrates the essential steps for the safe handling of 1-Benzenesulfonyl-3-methyl-piperazine.
Caption: A streamlined workflow for the safe handling of 1-Benzenesulfonyl-3-methyl-piperazine.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary glassware and equipment. Put on all required PPE as detailed above.
-
Handling: Conduct all manipulations of the compound within the fume hood. Avoid generating dust or aerosols. Keep the container sealed when not in use.[7]
-
Storage: Store 1-Benzenesulfonyl-3-methyl-piperazine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The container should be tightly sealed.
-
Spill Response: In the event of a spill, evacuate the area and alert your supervisor and EHS department. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9] Do not use combustible materials.[9] Collect the absorbed material into a sealed container for hazardous waste disposal.[9]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
All waste containing 1-Benzenesulfonyl-3-methyl-piperazine must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a certified chemical waste disposal contractor.[4][9]
References
-
BP. (n.d.). Benzene Policy. Retrieved from [Link]
-
Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. bp.com [bp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
